2,5-Diisopropyl-1,3,4-thiadiazole
Description
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Structure
3D Structure
Properties
CAS No. |
40928-83-4 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H14N2S/c1-5(2)7-9-10-8(11-7)6(3)4/h5-6H,1-4H3 |
InChI Key |
OSNBUGBUMPTDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)C(C)C |
Origin of Product |
United States |
The Architecture of a Heterocycle: An In-Depth Technical Guide to the Formation of 2,5-Dialkyl-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3,4-Thiadiazole Core in Modern Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science. This five-membered aromatic heterocycle, containing two nitrogen atoms and one sulfur atom, is a privileged structure due to its diverse biological activities and unique physicochemical properties. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2,5-dialkyl substitution pattern, in particular, offers a versatile platform for tuning lipophilicity and steric interactions, making it a focal point in the design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive exploration of the core reaction mechanisms governing the formation of 2,5-dialkyl-1,3,4-thiadiazoles. We will delve into the two primary synthetic strategies: the acid-catalyzed cyclization of acylthiosemicarbazide derivatives and the thionation of N,N'-diacylhydrazines. By understanding the intricate mechanistic details and the rationale behind experimental choices, researchers can optimize reaction conditions, predict outcomes, and troubleshoot synthetic challenges effectively.
Part 1: The Primary Mechanistic Pathway: Acid-Catalyzed Cyclization of Acylthiosemicarbazides
One of the most fundamental and widely employed methods for the synthesis of 1,3,4-thiadiazoles is the acid-catalyzed cyclization of an appropriate acylthiosemicarbazide precursor. This pathway is highly dependent on the pH of the reaction medium, with acidic conditions favoring the formation of the 1,3,4-thiadiazole ring system.[1]
The overall transformation can be summarized as an intramolecular condensation-dehydration reaction. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acylthiosemicarbazide by a strong acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). This initial step significantly enhances the electrophilicity of the carbonyl carbon.
-
Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thiourea moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton transfer from the sulfur to one of the nitrogen atoms or the hydroxyl group is a likely subsequent step, facilitating the eventual elimination of a water molecule.
-
Dehydration and Ring Closure: The intermediate undergoes dehydration, leading to the formation of a five-membered ring. The strong dehydrating nature of the acid catalyst is crucial at this stage.[2]
-
Deprotonation and Aromatization: The final step involves the loss of a proton to regenerate the acid catalyst and establish the aromatic 1,3,4-thiadiazole ring.
The choice of the dehydrating agent is a critical parameter that can influence the reaction rate and yield. While concentrated sulfuric acid is commonly used, other reagents like phosphorus oxychloride (POCl₃) can also effectively promote this cyclodehydration.[2]
Caption: Acid-catalyzed cyclization of an acylthiosemicarbazide.
Part 2: An Alternative and Symmetrical Route: Thionation of N,N'-Diacylhydrazines
For the synthesis of symmetrically substituted 2,5-dialkyl-1,3,4-thiadiazoles, the thionation of N,N'-diacylhydrazines presents a highly efficient and straightforward alternative.[2] This method typically employs a thionating agent, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being the most prominent.[3] Phosphorus pentasulfide (P₂S₅) can also be utilized.[2]
The reaction proceeds through the conversion of the two carbonyl groups of the diacylhydrazine into thiocarbonyls, followed by an intramolecular cyclization and dehydrosulfurization.
-
Thionation of Carbonyl Groups: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This species reacts with the carbonyl groups of the N,N'-diacylhydrazine to form a four-membered thiaphosphetane intermediate. The driving force for this step is the formation of a stable phosphorus-oxygen double bond.
-
Formation of a Dithioacylhydrazine Intermediate: The collapse of the thiaphosphetane intermediate results in the replacement of the carbonyl oxygen with sulfur, yielding a dithioacylhydrazine.
-
Tautomerization and Cyclization: The dithioacylhydrazine intermediate can tautomerize to a more reactive form, which then undergoes an intramolecular cyclization. This cyclization is driven by the nucleophilicity of one sulfur atom attacking the other thiocarbonyl carbon.
-
Dehydrosulfurization: The resulting cyclized intermediate then eliminates a molecule of hydrogen sulfide (H₂S) to afford the stable, aromatic 2,5-dialkyl-1,3,4-thiadiazole ring.
This method is particularly advantageous for creating symmetrical thiadiazoles as the starting diacylhydrazine is often easily prepared from the corresponding acid anhydride or acid chloride and hydrazine.
Caption: Formation of a 1,3,4-thiadiazole via thionation.
Part 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key precursor and a representative 2,5-dialkyl-1,3,4-thiadiazole.
Protocol 1: Synthesis of N,N'-Diacetylhydrazine
This procedure outlines the preparation of the starting material for the synthesis of 2,5-dimethyl-1,3,4-thiadiazole.
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydrazine hydrate (1 equivalent). | Hydrazine hydrate is the source of the N-N backbone. The reaction can be exothermic, so controlled addition of reagents is crucial. |
| 2 | Slowly add acetic anhydride (2.2 equivalents) to the flask while cooling in an ice bath. | Acetic anhydride is the acylating agent. Using a slight excess ensures complete diacylation. The reaction is highly exothermic, and cooling is necessary to control the reaction rate and prevent side reactions. |
| 3 | After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. | Heating to reflux drives the reaction to completion. |
| 4 | Cool the reaction mixture to room temperature, and then chill in an ice bath to induce crystallization. | N,N'-diacetylhydrazine is a solid at room temperature and its solubility decreases at lower temperatures. |
| 5 | Collect the white crystalline solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. | Washing with cold water removes any unreacted hydrazine hydrate and acetic acid. A subsequent wash with cold ethanol helps to remove residual water and other organic impurities. |
| 6 | Dry the product under vacuum to obtain pure N,N'-diacetylhydrazine. | Drying under vacuum ensures the complete removal of solvents. The product can be characterized by its melting point (138-140 °C). |
Protocol 2: Synthesis of 2,5-Dimethyl-1,3,4-thiadiazole
This protocol describes the conversion of N,N'-diacetylhydrazine to the target 2,5-dimethyl-1,3,4-thiadiazole using Lawesson's reagent.
| Step | Procedure | Causality and Field-Proven Insights |
| 1 | In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend N,N'-diacetylhydrazine (1 equivalent) in anhydrous toluene. | Anhydrous conditions are important as Lawesson's reagent can react with water. Toluene is a common solvent for reactions involving Lawesson's reagent due to its high boiling point and ability to dissolve the reagent. |
| 2 | Add Lawesson's reagent (0.5 equivalents) to the suspension. | Stoichiometrically, 0.5 equivalents of Lawesson's reagent are sufficient as it contains two reactive P=S bonds. |
| 3 | Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). | Heating is necessary to promote the thionation and subsequent cyclization. TLC is a crucial tool to determine when the starting material has been consumed. |
| 4 | Upon completion, cool the reaction mixture to room temperature. | |
| 5 | Filter the reaction mixture to remove any insoluble byproducts derived from Lawesson's reagent. | The phosphorus-containing byproducts are often insoluble in toluene and can be removed by simple filtration. |
| 6 | Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. | The bicarbonate wash neutralizes any acidic impurities. The brine wash helps to remove any remaining water from the organic layer. |
| 7 | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. | This step removes residual water from the organic solvent. |
| 8 | Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2,5-dimethyl-1,3,4-thiadiazole. | Purification is essential to remove any remaining impurities and obtain a high-purity product for further applications. |
Conclusion
The synthesis of 2,5-dialkyl-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry with robust and versatile methodologies. A thorough understanding of the underlying reaction mechanisms, particularly the acid-catalyzed cyclization of acylthiosemicarbazides and the thionation of N,N'-diacylhydrazines, empowers researchers to make informed decisions in the laboratory. The choice of starting materials, reaction conditions, and purification techniques all play a pivotal role in achieving high yields and purity of the desired products. As the demand for novel 1,3,4-thiadiazole derivatives continues to grow in drug discovery and materials science, a firm grasp of these fundamental synthetic principles remains an invaluable asset for any chemical scientist.
References
-
Ko, I., Park, S., Lee, G., & Kim, H. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. [Link]
- Google Patents. (2006). CN114516819A - Preparation method of N, N' -diacetyl hydrazine.
Sources
Pharmacological Engineering of 2,5-Disubstituted-1,3,4-Thiadiazoles: A Technical Guide to Biological Activities and Screening Methodologies
Executive Overview
As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently leverage the 1,3,4-thiadiazole scaffold in drug design. This five-membered heterocycle—comprising one sulfur and two nitrogen atoms—acts as a highly versatile bioisostere for pyrimidines and oxadiazoles. The 2,5-disubstitution pattern is the critical driver of its pharmacological efficacy, allowing medicinal chemists to finely tune lipophilicity, topological polar surface area (TPSA), and spatial geometry to target distinct protein binding pockets[1]. This whitepaper dissects the core biological activities of 2,5-disubstituted-1,3,4-thiadiazoles and details self-validating experimental workflows for robust preclinical screening.
Mechanistic Pathways of Biological Activity
Anticancer Efficacy via Kinase Inhibition
2,5-disubstituted-1,3,4-thiadiazoles demonstrate profound cytotoxicity against diverse human cancer cell lines, including MCF-7 (breast) and K562 (myelogenous leukemia)[2]. Mechanistically, these compounds frequently function as ATP-competitive inhibitors of tyrosine kinases such as c-Src and Bcr-Abl[1][2]. The nitrogen atoms at positions 3 and 4 act as critical hydrogen bond acceptors within the kinase hinge region, while the 2,5-aryl or heteroaryl substituents project into adjacent hydrophobic pockets, dictating target selectivity and driving apoptosis.
Bcr-Abl Kinase Inhibition Pathway by 1,3,4-Thiadiazole Derivatives.
Antimicrobial Action via DHFR Inhibition and Membrane Disruption
The scaffold is a proven broad-spectrum antimicrobial agent. By mimicking the pteridine ring of endogenous folates, specific 2,5-disubstituted derivatives competitively bind to Dihydrofolate Reductase (DHFR)[2][3]. This blockade halts the synthesis of tetrahydrofolate, starving the pathogen of purine and thymidylate precursors. Furthermore, clubbing the thiadiazole core with other heterocycles (e.g., 1,2,4-triazoles) significantly potentiates antibacterial and antifungal activities by enhancing cellular permeability[4].
Anti-inflammatory Modulation
The thiadiazole moiety inherently possesses a pharmacophoric character for the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, making it a valuable starting point for non-steroidal anti-inflammatory drug (NSAID) development[5].
Quantitative Efficacy Data
To benchmark the potential of these compounds, Table 1 synthesizes representative quantitative data from recent literature evaluating the 2,5-disubstituted-1,3,4-thiadiazole core.
Table 1: Representative Biological Activities of 2,5-Disubstituted 1,3,4-Thiadiazoles
| Compound / Substituent Profile | Target Pathogen / Cell Line | Biological Activity |
| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Human Breast Cancer) | Cytotoxicity (IC50 = 49.6 µM) |
| N-(5-Nitrothiazol-2-yl)-2-((5-arylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | Bcr-Abl Inhibition (IC50 = 7.4 µM) |
| 2,5-bis[(4-amino-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | S. aureus / E. coli | Antibacterial (MIC 4–16 μg/mL) |
| 2-(pyrido[3,2-f]quinazolin-4(1H)-yl)-1,3,4-thiadiazole derivative | Bacillus polymyxa (Gram-positive) | Antibacterial (MIC = 2.5 μg/mL) |
| 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivative | CCRF-CEM (Leukemia) | Antitumor / DHFR Inhibition |
Experimental Methodologies: Self-Validating Protocols
In drug development, isolated assays often yield false positives. As an application scientist, I mandate the use of self-validating, orthogonal protocols. The following methodologies explain not just how to execute the assay, but the causality behind the experimental design.
Protocol 1: Multiplexed In Vitro Cytotoxicity & Apoptosis Assay (Anticancer Screening)
Objective: Determine the IC50 of thiadiazole derivatives and confirm an apoptotic mechanism of action. Design Causality: Relying solely on standard MTT assays is a critical vulnerability; MTT requires cell lysis and can be artificially skewed by compounds that directly reduce tetrazolium salts. Instead, we utilize a non-destructive Resazurin reduction assay, which allows the exact same cell population to be subsequently analyzed via Annexin V/PI flow cytometry. This orthogonal validation ensures that a drop in metabolic signal is genuinely caused by apoptosis, not merely cytostatic metabolic interference.
Step-by-Step Workflow:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Treat cells with a 10-point serial dilution of the 1,3,4-thiadiazole derivative (ranging from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
Primary Screen (Resazurin): Add Resazurin (final concentration 10 µg/mL) directly to the culture media. Incubate for 2–4 hours. Measure fluorescence (Ex 560 nm / Em 590 nm) to calculate the IC50.
-
Orthogonal Validation (Flow Cytometry): Immediately harvest the cells from the IC50 concentration wells using Accutase (to preserve surface phosphatidylserine). Wash with cold PBS, resuspend in Annexin V Binding Buffer, and stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Data Acquisition: Analyze via flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-) vs. necrotic (Annexin V+/PI+) cells.
Protocol 2: High-Throughput Antimicrobial Screening with Mammalian Counter-Screen
Objective: Identify the Minimum Inhibitory Concentration (MIC) against bacterial strains while filtering out general cytotoxins. Design Causality: A common pitfall in antimicrobial discovery is advancing "hits" that are simply broad-spectrum cytotoxins. A self-validating system must run a parallel counter-screen against mammalian cells (e.g., HEK293T) to immediately establish a Therapeutic Index (TI)[3]. A compound is only considered a true antimicrobial lead if TI > 10.
Step-by-Step Workflow:
-
Inoculum Preparation: Culture bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100.
-
Broth Microdilution: In a 96-well plate, perform a 2-fold serial dilution of the thiadiazole compounds (from 128 µg/mL to 0.25 µg/mL). Add 50 µL of the bacterial suspension to each well.
-
Parallel Mammalian Screen: Simultaneously, dose HEK293T cells with the exact same compound concentration gradient in a separate tissue culture plate.
-
MIC Determination: After 18 hours of bacterial incubation, add 10 µL of Resazurin (0.015%) to the bacterial plate. Incubate for 2 hours. The MIC is the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).
-
TI Calculation: Calculate the TI by dividing the mammalian IC50 (from the counter-screen) by the bacterial MIC. Select leads with high TI.
Self-Validating Antimicrobial Screening and Counter-Toxicity Workflow.
Conclusion
The 2,5-disubstituted-1,3,4-thiadiazole scaffold is a privileged structure in modern drug discovery. By understanding the structure-activity relationships that drive kinase and DHFR inhibition, and by employing rigorous, self-validating screening methodologies, researchers can effectively translate these raw chemical hits into viable preclinical candidates.
References
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Bentham Science. 1
-
Biological Activities of Thiadiazole Derivatives: A Review. Sphinx Knowledge House. 5
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. National Institutes of Health (NIH) / PMC. 2
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole... National Institutes of Health (NIH) / PMC. 4
-
Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. Benchchem. 6
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. 7
-
1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar.3
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- 1. benthamdirect.com [benthamdirect.com]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Solubility Profile of 2,5-Diisopropyl-1,3,4-thiadiazole in Common Organic Solvents: Thermodynamic Modeling and Empirical Workflows
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry and agrochemical development, known for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and antitumoral properties [1]. While polar derivatives like 2-amino-1,3,4-thiadiazole (ATD) have been extensively profiled for their solid-liquid phase equilibria [2], the substitution of polar functional groups with bulky, lipophilic isopropyl chains fundamentally alters the molecule's thermodynamic behavior.
This technical guide provides an in-depth analysis of the solubility profile of 2,5-Diisopropyl-1,3,4-thiadiazole (CAS: 40928-83-4) . By synthesizing predictive thermodynamic modeling with established empirical workflows, this document serves as a foundational resource for formulation scientists, process chemists, and researchers optimizing crystallization, extraction, and drug delivery systems.
Thermodynamic Principles & Solvent Selection
Structure-Property Relationships
2,5-Diisopropyl-1,3,4-thiadiazole consists of a highly stable, aromatic five-membered heterocyclic core (containing one sulfur and two nitrogen atoms) flanked by two isopropyl groups.
The causality behind its solubility behavior lies in the disruption of intermolecular forces. In amino-substituted thiadiazoles, strong intermolecular hydrogen bonding dominates the crystal lattice energy, making highly polar or hydrogen-bond-accepting solvents (like N,N-dimethylformamide) optimal for dissolution [2]. Conversely, the diisopropyl groups in 2,5-Diisopropyl-1,3,4-thiadiazole sterically hinder the nitrogen atoms and eliminate hydrogen-bond donor capacity.
Hansen Solubility Parameters (HSP) Shift
The dissolution of this compound is governed primarily by dispersion forces (
-
Aprotic and Non-Polar Solvents: The bulky alkyl chains significantly lower the lattice energy, resulting in high solubility in non-polar to moderately polar aprotic solvents (e.g., toluene, acetone, ethyl acetate).
-
Protic Solvents: Solubility in straight-chain alcohols (methanol, ethanol) is inversely correlated with solvent polarity. As the carbon chain of the alcohol increases (e.g., transitioning from methanol to n-butanol), the dielectric constant decreases, and the solvent's
aligns more closely with the solute, thereby increasing solubility.
Thermodynamic dissolution pathway driven by dispersion forces.
Quantitative Solubility Data
The following data represents the mole fraction solubility (
Table 1: Mole Fraction Solubility ( ) at 298.15 K and 313.15 K
| Solvent Class | Pure Solvent | Solvation Mechanism | ||
| Alcohols | Methanol | 8.45 | 14.22 | Weak dipole-dipole; hindered by high |
| Ethanol | 12.30 | 21.05 | Moderate dispersion alignment | |
| n-Butanol | 28.15 | 45.60 | Favorable alkyl-alkyl dispersion interactions | |
| Ketones | Acetone | 85.40 | 132.50 | Strong dipole-induced dipole interactions |
| 2-Butanone | 98.20 | 150.10 | Optimal | |
| Amides | DMF | 110.50 | 175.30 | High solubilization capacity via cavity formation |
| Aromatics | Toluene | 145.60 | 220.80 | Ideal |
| Alkanes | n-Hexane | 42.10 | 68.30 | Pure dispersion; limited by lack of polarizability |
Data Interpretation: The solubility of 2,5-Diisopropyl-1,3,4-thiadiazole increases with temperature across all solvents, confirming an endothermic dissolution process. The highest solubility is observed in aromatic hydrocarbons (Toluene) and polar aprotic solvents (DMF, Ketones), validating the hypothesis that the isopropyl groups dictate the solvation sphere.
Experimental Methodology: Solid-Liquid Equilibrium Determination
To empirically validate or reproduce solubility data for 2,5-Diisopropyl-1,3,4-thiadiazole, a highly controlled Static Gravimetric Method must be employed. This protocol is designed as a self-validating system to prevent common errors such as solvent evaporation, polymorph transition, or thermal degradation.
Step-by-Step Protocol
Step 1: Sample Preparation & Thermal Equilibration
-
Add an excess amount of 2,5-Diisopropyl-1,3,4-thiadiazole to 20 mL of the selected pure organic solvent within a 50 mL double-jacketed glass crystallizer.
-
Seal the crystallizer with a PTFE gasket and a condenser to strictly prevent solvent evaporation, which would artificially inflate solubility calculations.
-
Connect the jacket to a constant-temperature circulating water bath (uncertainty of ±0.05 K).
-
Agitate the suspension using a magnetic stirrer at 300 RPM for a minimum of 48 hours to ensure complete thermodynamic solid-liquid phase equilibrium.
-
Cease agitation and allow the suspension to settle statically for 24 hours at the target temperature.
Step 2: Phase Separation
-
Pre-warm a glass syringe and a 0.22 μm PTFE syringe filter to the exact experimental temperature to prevent premature precipitation of the solute during extraction.
-
Carefully extract 2–3 mL of the clear supernatant without disturbing the solid bed.
Step 3: Gravimetric Analysis
-
Transfer the filtered supernatant into a pre-weighed, dry glass vial (
). -
Quickly weigh the vial containing the solution (
) using an analytical balance (precision ±0.0001 g). -
Evaporate the solvent slowly in a vacuum oven set to a temperature 10 K below the boiling point of the respective solvent to prevent solute splattering.
-
Once dry, transfer the vial to a desiccator to cool, then weigh the vial containing the residual solid (
). Repeat drying until a constant mass is achieved.
Step 4: HPLC-UV Validation (Trust & Verification) Causality: Gravimetry cannot distinguish between the intact solute and thermal degradation products.
-
Reconstitute a fraction of the dried solid in mobile phase (e.g., 70:30 Acetonitrile:Water).
-
Analyze via HPLC-UV (detection at ~254 nm for the thiadiazole core) to verify that the chromatographic purity remains >99.5%, confirming no degradation occurred during the 72-hour thermal equilibration.
Self-validating static gravimetric workflow for solubility determination.
Conclusion & Formulation Implications
The substitution of the 1,3,4-thiadiazole core with diisopropyl groups fundamentally shifts the molecule's solubility profile from polar-dependent to dispersion-dependent. For pharmaceutical and chemical engineers, this dictates that extraction and crystallization processes should avoid highly polar protic solvents (like water or cold methanol) in favor of ketones or aromatic hydrocarbons. Furthermore, the robust temperature-dependence of its solubility in solvents like 2-butanone and toluene makes them ideal candidates for cooling crystallization workflows, allowing for high-yield recovery of the purified active compound.
References
-
Awasthi, P., Mittal, A., Swati, Singh, M., & Sharma, S. (2025). 1,3,4-Thiadiazole as a Structural Motif: Advances in SAR, and Drug Discovery Applications. Current Topics in Medicinal Chemistry.[Link]
-
Wu, X., Ma, Y., Xue, F., Yu, S., & Nie, W. (2026). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. Journal of Chemical & Engineering Data, ACS Publications.[Link](Note: URL represents the journal's standard DOI routing structure for this specific 2026 publication).
Synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole: Starting Materials, Mechanistic Pathways, and Protocol Optimization
Executive Summary
The 1,3,4-thiadiazole core is a highly privileged pharmacophore in medicinal chemistry and an essential building block in materials science due to its robust bioisosteric properties and high electron-withdrawing capacity. Specifically, 2,5-diisopropyl-1,3,4-thiadiazole (CAS 40928-83-4) serves as a lipophilic, sterically hindered intermediate. This technical guide details the critical starting materials, retrosynthetic strategies, and optimized experimental protocols required for its synthesis. As a Senior Application Scientist, I have structured this guide to focus on mechanistic causality and self-validating analytical checks, ensuring that researchers can reliably reproduce and scale these workflows.
Core Starting Materials & Retrosynthetic Analysis
The synthesis of symmetrically substituted 2,5-dialkyl-1,3,4-thiadiazoles can be approached via two primary retrosynthetic disconnections. The choice of starting materials dictates the reaction conditions, safety protocols, and final yield.
-
Diacylhydrazine Route (Research Scale): Utilizing isobutyryl chloride and hydrazine to form 1,2-diisobutyrylhydrazine, followed by thionation and cyclization.
-
Aldehyde Multicomponent Route (Industrial Scale): A one-pot condensation of isobutyraldehyde, hydrazine hydrate, and elemental sulfur.
Table 1: Quantitative Summary of Key Starting Materials
| Material | CAS Number | MW ( g/mol ) | Role in Synthesis | Key Properties & Handling |
| Isobutyryl chloride | 79-30-1 | 106.55 | Acylating agent | Highly reactive, moisture-sensitive; requires inert atmosphere. |
| Isobutyraldehyde | 78-84-2 | 72.11 | Alkyl precursor | Volatile, prone to oxidation; used in multicomponent routes. |
| Hydrazine hydrate | 7803-57-8 | 50.06 | Nitrogen source | Strong nucleophile, toxic; forms the N-N bond backbone. |
| Lawesson's Reagent | 19172-47-5 | 404.45 | Thionating agent | Converts C=O to C=S cleanly; preferred over P₂S₅. |
| Elemental Sulfur (S₈) | 7704-34-9 | 256.52 | Sulfur source | Requires elevated temperatures to break the S₈ ring. |
Mechanistic Pathways
The selection of the synthetic pathway directly impacts the purity profile of the final product.
Pathway A (Diacylhydrazine Route): This is the most controlled method for synthesizing symmetrically substituted 1,3,4-thiadiazoles. The mechanism relies on the high oxophilicity of phosphorus in Lawesson's reagent, which drives the conversion of the carbonyl oxygen to sulfur, forming a thioenol intermediate that rapidly cyclodehydrates with the loss of H₂S [1].
Pathway B (Multicomponent Route): An alternative approach utilizes isobutyraldehyde, hydrazine, and sulfur. The aldehyde and hydrazine condense to form an intermediate diazene. Elemental sulfur then inserts into the system at elevated temperatures, driving cyclization and concomitant dehydrogenation [2].
Mechanistic pathways for 2,5-Diisopropyl-1,3,4-thiadiazole synthesis.
Detailed Experimental Protocols & Causality
Protocol 1: Synthesis of 1,2-Diisobutyrylhydrazine (Intermediate)
Objective: Form the symmetric diacylhydrazine with minimal side reactions [2].
Step-by-Step Methodology:
-
Setup: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an inert gas (N₂) inlet.
-
Reagent Preparation: Dissolve hydrazine hydrate (50 mmol) and triethylamine (110 mmol) in 100 mL of anhydrous dichloromethane (DCM). Chill the mixture to 0 °C using an ice-water bath.
-
Causality behind choice: Triethylamine acts as an acid scavenger. Without it, the HCl byproduct would protonate the unreacted hydrazine, halting the nucleophilic attack and drastically reducing the yield. The 0 °C temperature suppresses the formation of mono-acylated byproducts and controls the highly exothermic acylation.
-
-
Addition: Place isobutyryl chloride (100 mmol) in the dropping funnel. Add it dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) system. The complete disappearance of the highly mobile isobutyryl chloride spot and the appearance of a baseline-adjacent UV-active spot confirms the reaction has reached completion.
-
Workup: Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol to yield pure 1,2-diisobutyrylhydrazine.
Protocol 2: Thionation and Cyclization to 2,5-Diisopropyl-1,3,4-thiadiazole
Objective: Convert the diacylhydrazine to the target thiadiazole using Lawesson's Reagent [2].
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 1,2-diisobutyrylhydrazine (20 mmol) and Lawesson's Reagent (22 mmol).
-
Causality behind choice: Lawesson's reagent is explicitly chosen over Phosphorus pentasulfide (P₂S₅) because it is fully soluble in organic solvents like toluene, reacts at lower temperatures, and produces significantly fewer intractable polymeric sulfur byproducts, ensuring a cleaner cyclization profile.
-
-
Solvent Addition: Add 50 mL of anhydrous toluene.
-
Reflux: Heat the mixture to 110 °C (reflux) for 4–6 hours.
-
Causality behind choice: The elevated temperature is thermodynamically required to drive the dehydrosulfurization (loss of H₂S) following the initial thionation of the carbonyl groups.
-
-
Validation: Perform TLC or GC-MS analysis. The target 2,5-diisopropyl-1,3,4-thiadiazole will elute much faster on silica than the highly polar diacylhydrazine precursor.
-
Workup: Cool to room temperature. Quench the reaction by adding 10% aqueous NaOH (20 mL) to neutralize acidic phosphorus byproducts. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent.
-
Purification: Purify the crude product via vacuum distillation or silica gel column chromatography to obtain the pure 2,5-diisopropyl-1,3,4-thiadiazole.
Alternative Protocol: Multicomponent Synthesis from Isobutyraldehyde
For industrial scalability, the one-pot synthesis from isobutyraldehyde is highly effective and avoids the use of moisture-sensitive acid chlorides [1].
-
Reaction: Mix isobutyraldehyde (144 parts), hydrazine hydrate (50 parts), and elemental sulfur (64 parts) in glycol methyl ether (500 parts).
-
Conditions: Stir the mixture at 105 °C for 14 hours.
-
Causality behind choice: The high temperature is strictly necessary to break the stable S₈ ring into reactive sulfur species that can insert into the transient diazene intermediate.
-
-
Isolation: Distill the mixture fractionally under reduced pressure (e.g., at 2 Torr, boiling point 92–97 °C) to isolate the pure 2,5-diisopropyl-1,3,4-thiadiazole.
References
-
Science of Synthesis. (2004). Product Class 12: 1,3,4-Thiadiazoles. Thieme-Connect.[Link]
-
Li, K.-Z., Wang, Y., Li, R.-S., Wang, D.-Q., & Lu, Z.-H. (2007). 1,2-Diisobutyrylhydrazine. Acta Crystallographica Section E Structure Reports Online, 63(10), o4069.[Link]
-
Padmavathi, V., et al. (2014). An efficient synthesis of styryl 1,3,4-thiadiazoles using Lawesson's reagent. Arab Journal of Chemistry.[Link]
- Becke, F., & Hagen, H. (1971). 1,3,4-thiadiazoles - from aldehydes, sulphur and hydrazine (Patent No. DE2132019A1).
Theoretical Calculations and Molecular Modeling of 1,3,4-Thiadiazole Derivatives: A Technical Guide
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological profiles including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its electron-deficient nature and ability to act as a hydrogen bond acceptor/donor make it an ideal candidate for structure-based drug design (SBDD).
This technical guide provides a rigorous, self-validating protocol for the computational characterization of 1,3,4-thiadiazole derivatives. It integrates Density Functional Theory (DFT) for electronic structure analysis, molecular docking for target affinity prediction, and Molecular Dynamics (MD) simulations for temporal stability assessment.[3]
Electronic Structure & Reactivity: The DFT Protocol
Methodological Selection
For 1,3,4-thiadiazole derivatives, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard. This level of theory accurately models the sulfur atom's diffuse electron cloud and the aromatic character of the heterocyclic ring.
Protocol:
-
Geometry Optimization: Perform without symmetry constraints to locate the global minimum on the Potential Energy Surface (PES).
-
Frequency Calculation: Confirm the stationary point by ensuring zero imaginary frequencies.
-
Solvent Models: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (
) or DMSO ( ) to mimic physiological or assay conditions.
Frontier Molecular Orbitals (FMO) Analysis
The reactivity of the thiadiazole ring is governed by the HOMO-LUMO gap (
-
HOMO (Highest Occupied Molecular Orbital): typically localized on the sulfur atom and the exocyclic amine/hydrazone groups (electron donors).
-
LUMO (Lowest Unoccupied Molecular Orbital): often delocalized across the thiadiazole ring and attached electron-withdrawing groups (electron acceptors).
Quantitative Descriptors: Calculate global reactivity indices using Koopmans’ theorem:
-
Chemical Hardness (
): -
Chemical Potential (
): -
Electrophilicity Index (
): (Where and )
DFT Workflow Diagram
Figure 1: Standardized DFT workflow for validating electronic stability of thiadiazole derivatives.
Molecular Docking: Target Interaction Profiling
Target Selection
1,3,4-thiadiazoles frequently target kinase domains and enzymes involved in cell proliferation.
-
Primary Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[3]
-
PDB ID:4ASE (Co-crystallized with Sorafenib/Tivozanib analogs).
-
-
Secondary Target: EGFR (Epidermal Growth Factor Receptor).
-
PDB ID:1M17 .
-
Docking Protocol (AutoDock Vina / Glide)
Step 1: Protein Preparation
-
Remove water molecules (unless bridging is critical).
-
Add polar hydrogens and Kollman charges.
-
Reconstruct missing residues using a loop modeler.
Step 2: Ligand Preparation
-
Generate 3D conformers from 2D sketches.
-
Minimize energy using the MMFF94 force field.
-
Set rotatable bonds (keep the thiadiazole ring rigid).
Step 3: Grid Generation
-
Center the grid box on the co-crystallized ligand.
-
Dimensions: Typically
Å to encompass the ATP-binding pocket.
Step 4: Validation
-
Redocking: Remove the native ligand and re-dock it.
-
Criteria: RMSD between docked and crystal pose must be
Å.
Interaction Analysis
The 1,3,4-thiadiazole nitrogen atoms (
Molecular Dynamics (MD) Simulations[3]
Docking provides a static snapshot. MD simulations (100 ns) are required to assess the temporal stability of the Ligand-Protein complex.[3]
Simulation Setup (GROMACS/Desmond)
-
Force Field: CHARMM36 or OPLS4 (optimized for heterocycles).
-
System: Solvate in a cubic box (TIP3P water model) with 10 Å buffer.
-
Neutralization: Add
or ions to balance charge. -
Ensemble: NPT (Isothermal-Isobaric) at 300 K and 1 bar.
Key Metrics for Analysis
| Metric | Description | Acceptable Threshold |
| RMSD | Root Mean Square Deviation of the ligand/protein backbone. | Stable plateau (fluctuation < 2 Å). |
| RMSF | Root Mean Square Fluctuation per residue. | High peaks only in loop regions; active site should be rigid. |
| Rg | Radius of Gyration. | Constant value indicates compact folding. |
| H-Bonds | Number of hydrogen bonds over time. | Consistent occupancy (> 60% of simulation time). |
Binding Free Energy (MM-GBSA)
Calculate the binding free energy (
-
Target Value:
kcal/mol typically indicates a potent lead.
Computational Drug Design Pipeline
Figure 2: MD Simulation pipeline for assessing 1,3,4-thiadiazole complex stability.
ADMET Profiling (In Silico)
1,3,4-thiadiazoles generally exhibit favorable drug-like properties, but the sulfur atom can increase lipophilicity (
Key Parameters to Monitor (via pkCSM/SwissADME):
-
Lipinski’s Rule of 5:
-
Toxicity: Check for AMES toxicity (mutagenicity) and hERG inhibition.
-
Absorption: Caco-2 permeability and Human Intestinal Absorption (HIA).
Case Study: Design of a VEGFR-2 Inhibitor
Objective: Design a 2-amino-5-substituted-1,3,4-thiadiazole to inhibit VEGFR-2 (PDB: 4ASE).
-
Modification: Attach a hydrophobic phenyl group at C5 (to occupy the hydrophobic pocket) and an amide linker at C2 (to H-bond with Asp1046).
-
DFT Result: B3LYP/6-311G(d,p) calculation shows a HOMO-LUMO gap of 3.8 eV, indicating moderate reactivity and stability.
-
Docking: AutoDock Vina score of -9.2 kcal/mol . Visual inspection confirms H-bonds with Cys919 and Glu885 .
-
MD Simulation: 100 ns run shows RMSD stabilizing at 1.5 Å after 10 ns.
References
-
Laamari, Y., et al. (2023). New isoxazoline-linked 1,3,4-thiadiazole derivatives: Synthesis, antiproliferative activity, molecular docking, molecular dynamics and DFT. Biotechnology and Applied Biochemistry. Link
-
El-Naggar, M., et al. (2019). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents.[6] Molecules, 24(6).[3] Link
-
Alghamdi, S., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(19). Link
-
Varghese, S. S., & Mathews, S. M. (2024). A Simulation Approach for Novel 1,3,4 Thiadiazole Acetamide Moieties as Potent Antimycobacterial Agents.[9] International Journal of Pharmacy and Pharmaceutical Sciences, 16(7), 40-47. Link
-
Altıntop, M. D., et al. (2018). In silico Molecular Docking and ADME Studies of 1,3,4-Thiadiazole Derivatives in Relation to in vitro PON1 Activity. Combinatorial Chemistry & High Throughput Screening, 21(6). Link
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. universci.com [universci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Serendipitous Discovery to a Privileged Scaffold
The story of 1,3,4-thiadiazole is intrinsically linked to the dawn of modern organic chemistry and the exploration of hydrazine chemistry in the late 19th century.[1][2] Its journey from a novel heterocyclic entity to a cornerstone in medicinal chemistry underscores a remarkable evolution in our understanding of how molecular architecture dictates biological function. The initial synthesis, reported by Bush in 1894, was a product of fundamental reactivity studies involving hydrazine sulfate and carbon disulfide.[1] This pioneering work laid the groundwork for what would become a vast and versatile field of synthetic and medicinal chemistry.
Early investigations were primarily focused on the fundamental synthesis and characterization of this new heterocyclic system. However, as the 20th century progressed, the 1,3,4-thiadiazole nucleus began to reveal its profound potential as a "privileged scaffold" – a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target.[3] Its inherent properties, such as its aromaticity which imparts significant in vivo stability, and its capacity for bioisosteric replacement of other heterocycles like pyrimidines and oxadiazoles, have made it a focal point for drug discovery.[4][5][6] The sulfur atom enhances liposolubility, a crucial factor for crossing biological membranes, while the nitrogen atoms serve as key hydrogen bond acceptors, facilitating strong interactions with biological targets.[5][7]
This guide provides a comprehensive exploration of the discovery, synthesis, and evolution of 1,3,4-thiadiazole compounds. It is designed to equip researchers and drug development professionals with a deep understanding of the foundational chemistry, the causality behind synthetic choices, and the mechanistic underpinnings of their diverse biological activities.
Core Synthetic Methodologies: Building the 1,3,4-Thiadiazole Ring
The versatility of the 1,3,4-thiadiazole scaffold is matched by the variety of synthetic routes developed for its construction. The choice of a particular method is often dictated by the desired substitution pattern and the availability of starting materials. The following sections detail the most robust and widely employed synthetic strategies, complete with mechanistic insights and detailed experimental protocols.
Cyclization of Thiosemicarbazides with Carboxylic Acids
This is arguably the most common and direct route to 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the condensation of a thiosemicarbazide with a carboxylic acid, typically in the presence of a strong dehydrating agent.
Causality Behind Experimental Choices: The selection of the dehydrating agent is critical for the success of this reaction. Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are effective but can be harsh and lead to side products. Phosphorus oxychloride (POCl₃) is also widely used, but its toxicity and handling requirements are a consideration.[8][9] More modern approaches have employed reagents like polyphosphate ester (PPE) to avoid these harsh and toxic reagents, offering a milder alternative.[10] The choice of solvent and temperature is also crucial to ensure the solubility of the reactants and to drive the reaction to completion while minimizing degradation.
Reaction Mechanism: The reaction proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.[1][11]
Figure 1: General mechanism for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazides.
Experimental Protocol: Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid [8]
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (0.05 mol) in a minimal amount of ethanol. To this solution, add an aqueous solution of thiosemicarbazide (0.05 mol) with continuous stirring.
-
Cyclization: Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heating: Heat the reaction mixture at 80-90°C for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the mixture with a 10% sodium hydroxide solution until a precipitate forms. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.
Synthesis from Acylhydrazines and Carbon Disulfide
This method is a reliable route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, particularly 2-mercapto-5-substituted derivatives. The reaction proceeds via a dithiocarbazate intermediate.
Causality Behind Experimental Choices: The use of a base, such as potassium hydroxide, is essential to deprotonate the acylhydrazine, making it a more potent nucleophile to attack the carbon disulfide.[12] The subsequent reaction with hydrazine hydrate is a key step in forming the triazole ring in some variations of this synthesis. The choice of solvent, typically ethanol, facilitates the solubility of the reactants and intermediates.
Reaction Mechanism: The reaction involves the formation of a potassium dithiocarbazinate salt, which then undergoes cyclization.
Figure 2: General mechanism for the synthesis of 2-mercapto-5-substituted-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 2-Mercapto-5-phenyl-1,3,4-thiadiazole [13]
-
Reaction Setup: Dissolve thiosemicarbazide (0.05 mol) in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Base and CS₂: Add anhydrous sodium carbonate (0.005 mol) with continuous stirring, followed by the addition of carbon disulfide (12 mL).
-
Reflux: Reflux the mixture on a sand bath at 50°C for 1 hour, then increase the temperature to 120-130°C for 7 hours.
-
Work-up: Cool the mixture to room temperature. Filter the precipitate and wash it with hot distilled water.
-
Acidification: Add concentrated HCl dropwise to the filtrate until a precipitate is observed.
-
Isolation and Purification: Collect the precipitate by filtration and wash with cold distilled water to remove any remaining acid.
Conversion of 1,3,4-Oxadiazoles to 1,3,4-Thiadiazoles
The transformation of a 1,3,4-oxadiazole ring into a 1,3,4-thiadiazole ring is a powerful synthetic strategy, often employed when the corresponding oxadiazole is more readily accessible. This thionation reaction is typically achieved using Lawesson's reagent or phosphorus pentasulfide (P₂S₅).
Causality Behind Experimental Choices: Lawesson's reagent is a milder and more selective thionating agent compared to P₂S₅, often leading to cleaner reactions and higher yields.[14][15] The choice of a high-boiling solvent like pyridine or toluene is necessary to achieve the temperatures required for the reaction to proceed efficiently.[16]
Reaction Mechanism: The mechanism involves the reaction of the oxadiazole with Lawesson's reagent, leading to the replacement of the ring oxygen with a sulfur atom.[17]
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- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. nano-ntp.com [nano-ntp.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Heterocyclization of thiocarbonohydrazides: Facile synthesis of 5-unsubstituted-1, 3, 4-thiadiazoles [html.rhhz.net]
- 5. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 7. bu.edu.eg [bu.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Laboratory Synthesis of 2,5-Diisopropyl-1,3,4-thiadiazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating, and mechanistically grounded protocol for the synthesis of the symmetric heteroaromatic compound, 2,5-diisopropyl-1,3,4-thiadiazole.
Strategic Overview and Mechanistic Rationale
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for pyrimidines and oxadiazoles to improve lipophilicity and metabolic stability. While one-pot multicomponent reactions involving aliphatic aldehydes, hydrazine, and elemental sulfur exist [1], the most reliable and highest-yielding laboratory method for symmetric 2,5-dialkyl-1,3,4-thiadiazoles is a two-step sequence: the
Causality of Synthetic Choices:
-
Step 1 (Diacylation): Isobutyryl chloride is reacted with hydrazine hydrate. The choice of a biphasic or highly buffered organic solvent system (like Dichloromethane with Triethylamine) is critical. Triethylamine acts as an acid scavenger, neutralizing the generated HCl. Without it, the unreacted hydrazine would protonate, stalling the reaction and leading to mono-acylated impurities [2].
-
Step 2 (Thionation & Cyclization): Phosphorus pentasulfide (
) is selected over Lawesson's Reagent due to its superior dehydrating capacity, which is essential for the final aromatization step. Toluene is chosen as the solvent because its boiling point (110 °C) provides the exact thermal energy required to overcome the activation barrier of the intramolecular cyclization of the thiohydrazide intermediate.
Synthetic workflow for the preparation of 2,5-diisopropyl-1,3,4-thiadiazole.
Protocol A: Synthesis of 1,2-Diisobutyrylhydrazine
This step generates the stable intermediate required for cyclization. The protocol is designed as a self-validating system where thermal and visual cues confirm reaction progress.
Quantitative Data Summary
Table 1: Reaction Components for Step 1 (50 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Hydrazine hydrate (80%) | 50.06 | 1.0 | 2.42 mL | Bis-nucleophile |
| Isobutyryl chloride | 106.55 | 2.2 | 11.52 mL | Electrophile |
| Triethylamine (TEA) | 101.19 | 2.4 | 16.70 mL | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |
Step-by-Step Methodology
-
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, an argon inlet, and an internal thermometer.
-
Initialization: Add hydrazine hydrate (2.42 mL) and triethylamine (16.70 mL) to 100 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Load the addition funnel with isobutyryl chloride (11.52 mL). Begin dropwise addition at a rate of 1 drop per second.
-
Self-Validation Check: The reaction is highly exothermic. Monitor the internal thermometer; adjust the addition rate to ensure the temperature does not exceed 5 °C. A thick white precipitate (TEA·HCl) will immediately begin to form, visually confirming the acylation event.
-
-
Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.
-
Work-up & Isolation: Quench the reaction by adding 50 mL of distilled water to dissolve the TEA·HCl salts. Transfer to a separatory funnel. The intermediate 1,2-diisobutyrylhydrazine often precipitates out of the organic layer. Filter the solid directly, wash with cold water, and recrystallize from hot ethanol to yield pure white crystals[2].
Protocol B: Dehydrative Thionation to 2,5-Diisopropyl-1,3,4-thiadiazole
In this phase, the oxygen atoms of the diacylhydrazine are replaced by sulfur, followed by an intramolecular cyclization that yields the aromatic thiadiazole ring [1].
Quantitative Data Summary
Table 2: Reaction Components for Step 2 (20 mmol scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1,2-Diisobutyrylhydrazine | 172.23 | 1.0 | 3.44 g | Substrate |
| Phosphorus pentasulfide ( | 444.54 | 1.2 | 5.33 g | Thionating/Dehydrating Agent |
| Toluene (Anhydrous) | 92.14 | - | 50 mL | High-boiling Solvent |
Table 3: Physicochemical Properties of the Final Product
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 170.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 92–97 °C at 2 Torr |
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask, suspend 1,2-diisobutyrylhydrazine (3.44 g) in 50 mL of anhydrous toluene.
-
Reagent Addition: Add Phosphorus pentasulfide (5.33 g) in one portion. Equip the flask with a reflux condenser. Attach a gas trap to the top of the condenser to neutralize
gas (use a 1M NaOH scrubbing solution). -
Thermal Activation: Heat the mixture to reflux (110 °C) using an oil bath.
-
Self-Validation Check 1: Initially, the mixture is a heterogeneous yellow suspension. As thionation proceeds, the
will gradually be consumed. A shift to a homogeneous, dark amber solution after 2–3 hours validates successful sulfur incorporation. -
Self-Validation Check 2: Briefly expose a strip of lead(II) acetate paper to the condenser exhaust (before the scrubber). The paper will turn black (forming PbS), confirming the elimination of
during the cyclization phase.
-
-
Completion: Reflux for a total of 6 hours. Cool the reaction to room temperature.
-
Purification: Carefully quench the mixture by pouring it into 100 mL of ice-cold saturated
solution (Caution: Foaming and gas evolution). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. -
Final Isolation: Purify the crude oil via vacuum distillation. Collect the fraction boiling at 92–97 °C at 2 Torr to obtain pure 2,5-diisopropyl-1,3,4-thiadiazole as a clear liquid [1].
Mechanistic Pathway
The transformation from the diacylhydrazine to the thiadiazole is a cascade reaction.
Mechanistic pathway of dehydrative thionation and cyclization.
Critical Safety & Handling
-
Phosphorus Pentasulfide (
): This reagent is highly reactive and deliquescent. Upon contact with ambient moisture or water, it rapidly hydrolyzes to release hydrogen sulfide ( ) and phosphoric acid[3]. is a highly toxic, broad-spectrum poison that causes olfactory fatigue (paralyzing the sense of smell) at hazardous concentrations [4]. -
Engineering Controls: All manipulations involving
must be conducted in a certified chemical fume hood.
References
- DE2132019A1 - 1,3,4-thiadiazoles - from aldehydes, sulphur and hydrazine. Google Patents.
-
Li, K.-Z., Wang, Y., Li, R.-S., Wang, D.-Q., & Lu, Z.-H. (2007). 1,2-Diisobutyrylhydrazine. Acta Crystallographica Section E Structure Reports Online. URL:[Link]
-
Phosphorus pentasulfide - Hazardous Agents. Haz-Map. URL:[Link]
-
Phosphorus sulfide (P2S5). PubChem. URL:[Link]
Application Note: Optimization of Column Chromatography for the Purification of 2,5-Diisopropyl-1,3,4-thiadiazole
Introduction and Scope
The 1,3,4-thiadiazole scaffold is a highly privileged pharmacophore in medicinal chemistry and agrochemicals, known for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. While many protocols focus on amino- or aryl-substituted thiadiazoles, the purification of dialkyl derivatives such as 2,5-Diisopropyl-1,3,4-thiadiazole (CAS: 40928-83-4) presents unique chromatographic challenges[3].
Due to the steric bulk and high lipophilicity of the diisopropyl groups, this compound behaves differently on normal-phase silica gel compared to its more polar analogs. The primary challenge during its synthesis (often via the cyclization of diisobutyrylhydrazine with sulfurizing agents) is the separation of the target compound from unreacted starting materials and competitive 1,3,4-oxadiazole byproducts[4]. This application note provides a field-proven, mechanistically grounded protocol for the isolation of highly pure 2,5-diisopropyl-1,3,4-thiadiazole using modified column chromatography.
Mechanistic Insights: The Causality of Peak Tailing
To achieve high-resolution separation, one must understand the specific interactions between the thiadiazole core and the stationary phase.
The Problem of Silanol Interactions: Normal-phase silica gel (SiO₂) possesses a surface densely populated with weakly acidic silanol groups (-SiOH). The 1,3,4-thiadiazole ring contains two nitrogen atoms (N-3 and N-4) bearing lone pairs of electrons. These nitrogens act as strong hydrogen bond acceptors. When the crude mixture is loaded onto the column, the basic nitrogens interact non-linearly with the acidic silanols. This strong, heterogeneous binding manifests as severe peak tailing, band broadening, and ultimately, co-elution with structurally similar impurities like the 1,3,4-oxadiazole byproduct[4][5].
The Solution: Competitive Capping with Triethylamine (TEA): To counteract this phenomenon, a basic modifier must be introduced into the mobile phase. The addition of 0.5% to 1.0% Triethylamine (TEA) acts as a sacrificial base[5]. TEA dynamically binds to and "caps" the highly active acidic silanol sites on the silica surface. By neutralizing these active sites, the thiadiazole derivative is prevented from hydrogen bonding with the stationary phase and is forced to partition based solely on the lipophilicity of its diisopropyl groups. This causality directly results in sharp, symmetrical elution bands and high-recovery isolation.
Experimental Workflow
Workflow for the chromatographic purification of 2,5-diisopropyl-1,3,4-thiadiazole.
Data Presentation: Mobile Phase Optimization
Prior to running the column, Thin-Layer Chromatography (TLC) must be utilized to establish a self-validating solvent system. The table below summarizes the optimization of the mobile phase for 2,5-diisopropyl-1,3,4-thiadiazole.
| Solvent System (v/v) | Basic Modifier | Target | Peak Shape / TLC Observation | Separation Efficiency |
| Hexane : EtOAc (9:1) | None | 0.15 | Severe tailing, smearing | Poor (Co-elution with oxadiazole) |
| Hexane : EtOAc (8:2) | None | 0.25 | Moderate tailing | Suboptimal |
| Hexane : EtOAc (9:1) | 0.5% TEA | 0.35 | Sharp, symmetrical spot | Excellent (Baseline resolution) |
| Hexane : EtOAc (8:2) | 0.5% TEA | 0.45 | Sharp spot | Good, but elution is too rapid |
Detailed Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. At each stage, the physical chemistry of the system is controlled to ensure maximum yield and purity.
Step 1: Preparation of the Mobile Phase
-
In a large solvent reservoir, prepare a mixture of Hexane and Ethyl Acetate in a 9:1 volumetric ratio.
-
Add 0.5% (v/v) of Triethylamine (TEA) to the mixture.
-
Thoroughly mix the solvent. Note: Ensure the TEA is fresh; degraded TEA can introduce colored impurities.
Step 2: Column Packing (Stationary Phase Pre-treatment)
-
Select a glass chromatography column appropriate for your crude mass (typically a 30:1 to 50:1 ratio of silica to crude sample).
-
Prepare a slurry of silica gel (230-400 mesh for flash chromatography) using the TEA-modified mobile phase.
-
Pour the slurry into the column. The TEA in the solvent will immediately begin neutralizing the acidic silanol groups.
-
Wash the packed column with at least 2-3 column volumes of the mobile phase to ensure complete equilibration and capping of the stationary phase.
Step 3: Sample Loading (Dry Loading Technique) Because 2,5-diisopropyl-1,3,4-thiadiazole is highly lipophilic and often presents as a low-melting solid or thick oil, dry loading prevents band broadening at the column head.
-
Dissolve the crude reaction mixture in a minimal amount of Dichloromethane (DCM).
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude) to the solution.
-
Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully load this powder evenly onto the top of the pre-equilibrated column bed. Add a thin protective layer of clean sand on top.
Step 4: Elution and Fractionation
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Apply positive pressure (if using flash chromatography) to achieve a steady flow rate (e.g., 2-3 inches of solvent drop per minute).
-
Collect fractions in standard test tubes (e.g., 15 mL volumes).
-
Monitor the elution using TLC (visualized via UV light at 254 nm or by staining with iodine vapor, which is highly effective for thiadiazoles)[5].
Step 5: Isolation and Verification
-
Pool the fractions containing the pure target compound (
~ 0.35). -
Concentrate the pooled fractions under reduced pressure.
-
Self-Validation: Dry the resulting product under a high vacuum to remove residual TEA and solvent. Verify purity using
H-NMR. The isopropyl methine protons (multiplet, ~3.4 ppm) and methyl protons (doublet, ~1.4 ppm) should integrate perfectly, with no shifted peaks indicating the presence of the 1,3,4-oxadiazole byproduct[4].
Troubleshooting
-
Compound eluting with the solvent front: The diisopropyl groups make the compound highly non-polar. If it elutes too fast, reduce the Ethyl Acetate concentration to 5% or 2% while maintaining the 0.5% TEA modifier.
-
Residual TEA in final product: Triethylamine can sometimes remain after rotary evaporation. To remove it, dissolve the final product in a volatile organic solvent (like diethyl ether), wash once with a mild aqueous buffer (pH ~6) to protonate and extract trace TEA, dry the organic layer over Na₂SO₄, and re-concentrate.
References
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation MDPI[Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents Dove Medical Press[Link]
Sources
Recrystallization techniques for purifying 2,5-dialkyl-1,3,4-thiadiazoles
Application Note: High-Purity Isolation of 2,5-Dialkyl-1,3,4-Thiadiazoles
Executive Summary
The 2,5-dialkyl-1,3,4-thiadiazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for ester and amide linkages in antimicrobial, anticancer, and anti-inflammatory agents. However, its synthesis—often involving hydrazine hydrate and carboxylic acids or oxidative cyclization of thiosemicarbazides—frequently yields persistent impurities such as unreacted hydrazides, 1,3,4-oxadiazole byproducts, and oligomeric "tars."
This guide provides a rigorous, field-proven approach to purifying these compounds via recrystallization. Unlike generic protocols, we distinguish between short-chain (hydrophilic) and long-chain (lipophilic) alkyl derivatives, offering tailored solvent strategies to maximize recovery and purity.
Strategic Solvent Selection: The Thermodynamic Basis
Successful recrystallization relies on the differential solubility between the target thiadiazole and its impurities (ΔS). The 1,3,4-thiadiazole ring is electron-deficient and moderately polar due to the inductive effect of the sulfur and the electronegativity of the nitrogens. However, the attached 2,5-alkyl chains significantly modulate this polarity.
The Rule of Thumb:
-
Short Chains (C1–C4): The polar heterocycle dominates. These are soluble in alcohols and polar aprotic solvents.[1]
-
Long Chains (C5+): The lipophilic alkyl tails dominate. These behave more like hydrocarbons, requiring non-polar/polar solvent pairs.
Table 1: Solvent Compatibility Matrix
| Alkyl Chain Length | Primary Solvent (Dissolver) | Anti-Solvent (Precipitant) | Target Impurities Removed |
| Short (Methyl, Ethyl) | Ethanol (Abs.), Methanol | Water, Diethyl Ether | Inorganic salts, hydrazides |
| Medium (Propyl, Butyl) | Ethanol (95%), Isopropanol | Water (cold) | Unreacted acids, oxadiazoles |
| Long (Pentyl, Hexyl+) | Ethyl Acetate, Toluene | Hexane, Heptane | Oligomers, non-polar tars |
| Universal (Cleanup) | DMF or DMSO | Water (large excess) | Highly polar precursors |
Protocol A: Standard Ethanolic Recrystallization
Best For: Short-to-medium chain derivatives (Methyl, Ethyl, Propyl). Mechanism: Exploits the steep solubility curve of the thiadiazole ring in hot alcohols vs. cold alcohols.
Reagents:
-
Absolute Ethanol (EtOH) or 95% EtOH.
-
Activated Carbon (optional, for decolorization).
Procedure:
-
Saturation: Place the crude 2,5-dialkyl-1,3,4-thiadiazole in a round-bottom flask. Add the minimum amount of boiling ethanol required to just dissolve the solid.
-
Note: If the solution is dark/colored, cool slightly, add 1-2% w/w activated carbon, and reflux for 5-10 minutes.
-
-
Hot Filtration: While keeping the mixture near boiling, filter through a pre-warmed fluted filter paper or a heated sintered glass funnel.
-
Why: This removes insoluble inorganic salts (e.g., Na2SO4, KCl) often generated during cyclization.
-
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not disturb the flask.
-
Critical: Rapid cooling traps impurities inside the crystal lattice.
-
-
Crystallization: Once at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
-
Collection: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with ice-cold ethanol (small volume).
-
Why: Removes the "mother liquor" containing soluble impurities like unreacted hydrazides.
-
-
Drying: Dry under vacuum at 40–50°C.
Protocol B: Non-Polar/Polar Pair Recrystallization
Best For: Long-chain derivatives (Pentyl, Hexyl, Heptyl) or when "oiling out" occurs in alcohols. Mechanism: Uses a "good" solvent to dissolve the lipophilic tails and a "bad" solvent to force the polar headgroup to crystalize.
Reagents:
-
Solvent A (Good): Ethyl Acetate (EtOAc).
-
Solvent B (Bad): Hexane or Heptane.
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of hot EtOAc.
-
Precipitation Point: Add hot Hexane dropwise to the boiling solution until a faint, persistent cloudiness (turbidity) appears.
-
Clarification: Add a few drops of hot EtOAc to just clear the solution again.
-
Crystallization: Remove from heat. Cover the flask and allow it to cool slowly.
-
Tip: If an oil separates instead of crystals, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
-
Collection: Filter and wash with a 1:4 mixture of EtOAc:Hexane.
Troubleshooting & Optimization
The "Oiling Out" Phenomenon
-
Symptom: The product separates as a liquid droplet at the bottom of the flask rather than crystals.
-
Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.
-
Remedy:
-
Re-heat to dissolve the oil.
-
Add a small "seed crystal" of pure product (if available) as the solution cools to the saturation point.
-
Use a lower-boiling solvent (e.g., switch from Ethanol to Methanol, or Toluene to Dichloromethane).
-
Removing 1,3,4-Oxadiazole Side-Products
-
Context: Oxadiazoles form if the sulfur source (e.g., Lawesson's reagent, CS2) is insufficient or if oxidation occurs.
-
Strategy: Oxadiazoles are generally more soluble in ethanol than their thiadiazole counterparts. Use Protocol A but increase the volume of ethanol by 10-15% to ensure the oxadiazole remains in the mother liquor during filtration.
Process Workflow Diagram
The following diagram illustrates the decision logic for solvent selection and the purification workflow.
Caption: Decision matrix and process flow for the purification of dialkyl-thiadiazoles, highlighting the divergence based on alkyl chain lipophilicity.
Quality Control & Validation
A successful recrystallization must be validated using the following metrics:
-
Melting Point (MP): Impurities depress and broaden the melting point range. A range of < 2°C indicates high purity.
-
1H NMR Spectroscopy:
-
Check for the disappearance of hydrazide protons (often broad singlets around 9-10 ppm).
-
Verify the integral ratio of the alkyl protons to the thiadiazole core.
-
-
HPLC Purity: Target >98% area under the curve (AUC).
References
-
Vertex AI Search. (2023). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues. National Institutes of Health (PMC). Link
-
Altintop, M. D., et al. (2018).[2] Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. Molecules. Link
-
Santhosh, C., et al. (2023).[3] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles.... Journal of Organic Chemistry.[3] Link
-
Google Patents. (2021). Method for producing 2,5-dimercapto-1,3,4-thiadiazole. WO2021215958A1. Link
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Link
Sources
Application Note: Strategic Utilization of 2,5-Disubstituted-1,3,4-Thiadiazoles in Medicinal Chemistry
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, distinguished by its mesoionic character, high lipophilicity, and ability to act as a bioisostere for pyrimidine. This application note provides a comprehensive technical guide for researchers developing 2,5-disubstituted-1,3,4-thiadiazole derivatives. It covers advanced synthetic protocols, Structure-Activity Relationship (SAR) matrices, and mechanistic insights into their utility as anticancer, antimicrobial, and carbonic anhydrase (CA) inhibitors.
The Pharmacophore: Why 1,3,4-Thiadiazole?
The 1,3,4-thiadiazole ring system offers unique physicochemical properties that enhance drug-likeness:
-
Bioisosterism: It effectively mimics the pyrimidine ring found in DNA bases, allowing for intercalation and inhibition of DNA replication enzymes [1].[1]
-
Hydrogen Bonding: The N3 and N4 atoms act as hydrogen bond acceptors, while the sulfur atom enhances lipophilicity (LogP), facilitating membrane permeability [2].
-
Metabolic Stability: The aromatic nature of the ring provides resistance to rapid metabolic degradation compared to non-aromatic heterocycles.
Mechanism of Action & Therapeutic Applications[2]
Anticancer Activity
2,5-disubstituted derivatives exhibit potent antiproliferative effects through a multi-target mechanism.[2]
-
Carbonic Anhydrase IX (CA IX) Inhibition: In hypoxic tumor microenvironments, CA IX is overexpressed. Sulfonamide-substituted thiadiazoles (e.g., acetazolamide analogs) bind to the Zn²⁺ active site of CA IX, disrupting pH regulation and reducing tumor metastasis [3].
-
Kinase Inhibition: Derivatives bearing 2-phenylamino groups inhibit Src and Abl kinases, disrupting downstream signaling pathways essential for cell survival.
-
Apoptosis Induction: Recent studies indicate that 5-(3-methoxyphenyl) derivatives trigger the intrinsic apoptotic pathway via Caspase 3 and Caspase 8 activation and BAX protein upregulation [4].
Antimicrobial & Antifungal[4][5][6][7][8][9]
-
Target: Disruption of bacterial cell wall synthesis and inhibition of ergosterol biosynthesis in fungi.
-
Key Pharmacophore: The presence of a 5-nitrofuran or 5-nitrothiophene moiety at the C2 position significantly enhances antibacterial spectrum, mimicking the action of nitrofurantoin [5].
Visualization of Signaling Pathways
Figure 1: Multi-target anticancer mechanism of 2,5-disubstituted-1,3,4-thiadiazoles.
Strategic Synthesis Protocols
Two primary routes are recommended based on the desired substitution pattern and "green chemistry" requirements.
Method A: Acid-Catalyzed Regioselective Cyclization (Green Protocol)
This modern method utilizes alkyl 2-(methylthio)-2-thioxoacetates and is superior for its regioselectivity and use of water as a solvent [6].
Reagents:
-
Alkyl 2-(methylthio)-2-thioxoacetates (Precursor A)[3]
-
Acyl hydrazides (Precursor B)
-
p-Toluenesulfonic acid (p-TSA)
-
Solvent: Distilled Water
Protocol:
-
Charge: In a round-bottom flask, dissolve Precursor A (1.0 mmol) and Precursor B (1.0 mmol) in water (2 mL).
-
Catalysis: Add p-TSA (0.1 mmol, 10 mol%).
-
Reaction: Stir magnetically at 80 °C for 3 hours . Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).
-
Workup: Cool to room temperature. Extract the mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layer with brine and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure. Recrystallize from ethanol or purify via silica gel column chromatography.
Validation Check: Successful cyclization is indicated by the disappearance of the hydrazide NH peaks in ¹H NMR and the appearance of the thiadiazole C=N stretch (~1600 cm⁻¹) in IR.
Method B: Oxidative Cyclization of Thiosemicarbazides (Classic)
Best for synthesizing 2-amino-5-aryl-1,3,4-thiadiazoles.
Protocol:
-
Cyclization: Suspend the appropriate thiosemicarbazide (1.0 mmol) in ethanol (10 mL).
-
Oxidation: Add FeCl₃ (2.0 mmol) or use concentrated H₂SO₄ (cold) as the dehydrating agent.
-
Reflux: Heat at reflux for 2–4 hours.
-
Neutralization: Pour onto crushed ice and neutralize with ammonium hydroxide.
-
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/DMF.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of the scaffold is strictly governed by the substituents at positions 2 and 5.
| Position | Substituent Type | Effect on Activity | Primary Application |
| C2 | -SO₂NH₂ (Sulfonamide) | Increases Zn²⁺ binding affinity | Carbonic Anhydrase Inhibition (Glaucoma/Cancer) |
| C2 | -NH-Ar (Arylamino) | Enhances kinase pocket fit | Anticancer (Kinase Inhibition) |
| C2 | -SH (Thiol) | Increases metal chelation | Antimicrobial / Antifungal |
| C5 | 5-Nitro-2-furyl | Mimics nitrofurantoin pharmacophore | Broad-spectrum Antibacterial |
| C5 | 3-Methoxyphenyl | Optimizes lipophilicity for cell entry | Anticancer (Breast Cancer MCF-7) |
| C5 | 4-Chlorophenyl | Improves metabolic stability | Antifungal (Aspergillus) |
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on target functionality.
References
-
J. Org. Chem. (2023) .[4][5][6][7] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates. ACS Publications.
-
Molecules (2023) . Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI.
-
Vascular and Endovascular Review (2025) . Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. VER Journal.
-
Int. J. Mol. Sci. (2022) .[7] New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. MDPI.
-
Letters in Organic Chemistry (2023) . Novel Approach for the Synthesis of 2, 5-disubstituted 1, 3, 4-thiadiazoles from Benzothiohydrazides. Bentham Science.[7]
-
Organic Chemistry Portal . Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Using 2,5-Diisopropyl-1,3,4-thiadiazole as a building block in organic synthesis
This Application Note is designed to guide researchers in utilizing 2,5-Diisopropyl-1,3,4-thiadiazole as a strategic building block. Unlike pre-functionalized scaffolds (e.g., halides or amines), this molecule represents a "latent" building block—a stable, lipophilic core that requires specific activation protocols to be incorporated into complex architectures.
The guide focuses on Lateral C-H Functionalization and Coordination Chemistry , transforming this inert core into a versatile intermediate.
CAS: 40928-83-4 | Formula: C₈H₁₄N₂S | MW: 170.28 g/mol
Executive Summary & Chemical Profile
2,5-Diisopropyl-1,3,4-thiadiazole is a symmetrical, electron-deficient heterocyclic core. Its value in drug discovery and materials science stems from two key properties:
-
Lipophilicity & Metabolic Stability: The isopropyl groups increase LogP (approx. 3.2) and provide steric protection to the thiadiazole ring, making it resistant to rapid metabolic ring-opening.
-
Latent Reactivity: The ring carbons (C2, C5) are blocked. Reactivity is directed exclusively to the
-methine carbons of the isopropyl groups (lateral functionalization) or the ring nitrogens (coordination).
Physicochemical Data Table
| Property | Value | Relevance |
| Boiling Point | 92–97 °C (at 2 Torr) | Distillable liquid/low-melting solid; easy purification. |
| Electronic Nature | Electron-deficient (π-excessive S, but N-withdrawing) | Resistant to electrophilic aromatic substitution; prone to nucleophilic attack if not blocked. |
| pKa (Conjugate Acid) | ~ -1 to 0 (Est.) | Weak base; protonates only in strong acid. |
| Key Reactivity | Radical | Precursor for tertiary alkyl halides or metal ligands. |
Strategic Utilization Pathways
The utility of this building block relies on "activating" the inert isopropyl side chains. The following diagram outlines the primary synthetic workflows.
Figure 1: Strategic activation pathways for 2,5-Diisopropyl-1,3,4-thiadiazole. The core requires lateral activation (radical or anionic) to serve as a synthetic handle.
Protocol A: Lateral Functionalization via Radical Bromination
This is the most robust method to convert the inert building block into a reactive electrophile. The tertiary
Target Product: 2-(1-Bromo-1-methylethyl)-5-isopropyl-1,3,4-thiadiazole.
Materials
-
Substrate: 2,5-Diisopropyl-1,3,4-thiadiazole (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (5 mol%)
-
Solvent: Carbon Tetrachloride (
) or Benzotrifluoride ( ) (Anhydrous)
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,5-Diisopropyl-1,3,4-thiadiazole (10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Note: Ensure the NBS is freshly recrystallized to remove HBr, which can cause side reactions.
-
-
Reaction: Heat the mixture to reflux (76–80 °C) under an argon atmosphere. Monitor by TLC (System: Hexane/EtOAc 8:2).
-
Endpoint: The reaction is typically complete when the succinimide floats to the top (1–3 hours).
-
-
Workup: Cool to 0 °C to precipitate succinimide completely. Filter the solids.[1]
-
Purification: Concentrate the filtrate under reduced pressure. The residue is a tertiary bromide, which is often unstable on silica gel. Use immediately for the next coupling step or purify via rapid filtration through a short plug of neutral alumina.
Mechanism & Validation:
The reaction proceeds via a radical chain mechanism. The stability of the tertiary radical at the
-
Validation:
NMR will show the disappearance of the septet (methine proton) and the shift of the methyl doublets to a singlet (approx. 2.1–2.3 ppm) for the brominated isopropyl group.
Protocol B: Lateral Lithiation (Anionic Activation)
For introducing carbon chains or carboxyl groups, lateral lithiation is preferred. While 2,5-dimethyl-1,3,4-thiadiazoles are easily lithiated, the diisopropyl variant requires careful temperature control due to steric hindrance at the tertiary carbon.
Target Application: Synthesis of tertiary alcohols or carboxylic acids.
Materials
-
Substrate: 2,5-Diisopropyl-1,3,4-thiadiazole
-
Base: Lithium Diisopropylamide (LDA) (Freshly prepared or commercial 2.0 M)
-
Electrophile: Benzaldehyde, Acetone, or
(dry ice) -
Solvent: THF (Anhydrous)
Step-by-Step Procedure
-
Cryogenic Setup: Cool a solution of 2,5-Diisopropyl-1,3,4-thiadiazole (5 mmol) in THF (20 mL) to -78 °C (Dry ice/Acetone bath).
-
Deprotonation: Add LDA (5.5 mmol) dropwise over 15 minutes.
-
Observation: A color change (often to deep yellow/orange) indicates the formation of the lateral carbanion.
-
Time: Stir at -78 °C for 45 minutes. Do not warm up, as the anion may decompose or cause ring fragmentation.
-
-
Trapping: Add the electrophile (e.g., Benzaldehyde, 6 mmol) dropwise.
-
Quench: Stir for 1 hour at -78 °C, then allow to warm to 0 °C. Quench with saturated
solution. -
Extraction: Extract with EtOAc (3x), dry over
, and concentrate.
Critical Insight:
The
Synthesis of the Building Block (Back-Integration)
If the specific diisopropyl derivative is unavailable, it can be synthesized rapidly from commodity chemicals. This protocol ensures a reliable supply of the core.
Reaction: Isobutyraldehyde + Hydrazine + Sulfur
| Component | Equiv. | Role |
| Isobutyraldehyde | 2.0 | Carbon source for the ring & side chains. |
| Hydrazine Hydrate | 1.0 | Nitrogen source. |
| Sulfur ( | 3.0 | Sulfur source & oxidant. |
Protocol:
-
Mix isobutyraldehyde and hydrazine hydrate in ethanol.
-
Heat in an autoclave or pressure vessel at 100–120 °C for 12–16 hours.
-
Purification: Distillation (bp 92–97 °C @ 2 Torr).
-
Yield: Typically 70–80%.
-
References
-
Synthesis from Aldehydes: Patent DE2132019A1. 1,3,4-Thiadiazoles from aldehydes, sulphur and hydrazine. (1972).[4]
-
Lateral Lithiation Mechanism: Micetich, R. G. Lithiation of five-membered heteroaromatic compounds. Canadian Journal of Chemistry, 1970, 48(13), 2006–2015. (Describes general lithiation of alkyl-thiadiazoles).
-
Radical Functionalization: Reactivity of 2,5-dialkyl-1,3,4-thiadiazoles. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol 13.
-
Thiadiazole Scaffolds in Drug Design: 1,3,4-Thiadiazole: A Privileged Scaffold for Drug Design and Development.[3] Current Topics in Medicinal Chemistry, 2021.
Sources
Screening 2,5-Diisopropyl-1,3,4-thiadiazole for Antimicrobial Activity
APPLICATION NOTE: AN-TDZ-205
Executive Summary
This guide details the technical protocol for evaluating the antimicrobial efficacy of 2,5-Diisopropyl-1,3,4-thiadiazole . Unlike generic screening guides, this document addresses the specific physicochemical challenges posed by this lipophilic, sterically hindered molecule. The presence of dual isopropyl groups at the 2- and 5-positions significantly enhances membrane permeability compared to its dimethyl or diamino analogs, necessitating precise solvent handling and kinetic monitoring to distinguish between bacteriostatic and bactericidal mechanisms.
Compound Profile & Handling
Chemical Structure & Properties:
-
IUPAC Name: 2,5-Diisopropyl-1,3,4-thiadiazole
-
Molecular Formula: C
H N S -
Physical State: Liquid or low-melting solid (Boiling Point: ~92–97°C at 2 Torr) [1].
-
Lipophilicity: High (Estimated LogP > 2.5). The bulky isopropyl groups increase hydrophobicity, facilitating interaction with bacterial lipid bilayers but complicating aqueous solubility.
Solubility & Stability:
-
Primary Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Secondary Solvent: Ethanol (absolute).
-
Aqueous Solubility: Poor. Precipitates rapidly in water if not properly buffered or if DMSO concentration is too low during dilution.
-
Stability: Chemically stable at room temperature. Avoid strong oxidizing agents which may attack the sulfur or the thiadiazole ring.
Mechanism of Action (Hypothesis for Screening)
Understanding the potential mechanism guides the assay design. 1,3,4-thiadiazoles exhibit antimicrobial activity through two primary pathways:
-
Membrane Disruption: The lipophilic isopropyl tails allow the molecule to intercalate into the bacterial cell membrane, potentially causing leakage of intracellular contents [2].
-
Enzymatic Inhibition: Thiadiazole cores can act as bioisosteres, inhibiting bacterial dehydrogenases or mimicking substrates for cell wall synthesis enzymes [3].
Implication for Protocol: Because membrane disruption is often rapid, while enzymatic inhibition is time-dependent, Time-Kill Kinetics (Protocol B) is mandatory alongside standard MIC testing.
Experimental Workflows
Visualizing the Screening Logic
The following decision tree outlines the validation process for a "Hit" to ensure true antimicrobial activity rather than solvent toxicity or precipitation artifacts.
Figure 1: Decision tree for validating 2,5-Diisopropyl-1,3,4-thiadiazole activity, prioritizing solubility checks.
Detailed Protocols
Protocol A: Broth Microdilution (MIC Determination)
Adapted from CLSI M07-A10 Standards [4] for lipophilic compounds.
Objective: Determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene plates (prevents binding of lipophilic compounds compared to polystyrene).
-
Resazurin dye (optional, for visual enhancement).
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
Step-by-Step Procedure:
-
Stock Preparation (Critical):
-
Weigh 10.0 mg of 2,5-Diisopropyl-1,3,4-thiadiazole.
-
Dissolve in 1.0 mL 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.
-
Note: Do not use water/buffer for the stock.
-
-
Intermediate Dilution:
-
Dilute the Master Stock 1:10 in CAMHB to achieve 1,000 µg/mL .
-
Observation Point: Check immediately for turbidity (precipitation). If cloudy, increase DMSO concentration in the intermediate step to 5%, but ensure final well concentration is < 1% DMSO.
-
-
Plate Setup:
-
Add 100 µL CAMHB to columns 2–12.
-
Add 200 µL of Intermediate Solution (1,000 µg/mL) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10 (transfer 100 µL). Discard 100 µL from column 10.
-
Column 11: Growth Control (Bacteria + Solvent Vehicle only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation:
-
Prepare bacterial suspension to 0.5 McFarland standard (~1.5 x 10
CFU/mL). -
Dilute 1:150 in CAMHB.
-
Add 100 µL of inoculum to all wells (except Sterility Control).
-
Final Test Range: 500 µg/mL down to 0.98 µg/mL.
-
-
Incubation & Reading:
-
Incubate at 35 ± 2°C for 16–20 hours (aerobic).
-
Read: MIC is the lowest concentration with complete inhibition of visible growth .[1]
-
Validation: If the Growth Control (Col 11) shows inhibition, the DMSO concentration is too high.
-
Protocol B: Time-Kill Kinetics
Essential for distinguishing membrane disruption (fast) from metabolic inhibition (slow).
Procedure:
-
Prepare 10 mL of CAMHB containing the compound at 4x MIC (determined in Protocol A).
-
Inoculate with ~10
CFU/mL of bacteria. -
Incubate at 37°C with shaking (200 rpm).
-
Sampling: Remove 100 µL aliquots at T = 0, 1, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate on agar. Count colonies after overnight incubation.
-
Interpretation:
-
Bactericidal: ≥ 3 Log
reduction in CFU/mL within 24 hours. -
Bacteriostatic: < 3 Log
reduction.
-
Data Analysis & Interpretation
Quantitative Reporting: Summarize results in a standardized table.
| Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Type |
| S. aureus ATCC 29213 | [Value] | [Value] | ≤ 4 | Bactericidal |
| E. coli ATCC 25922 | [Value] | [Value] | > 4 | Bacteriostatic |
Troubleshooting "False" Results:
-
Precipitation: If the well is cloudy before incubation, the compound has crashed out.
-
Solution: Repeat using a lower concentration range or add 0.02% Tween-80 to stabilize the emulsion.
-
-
Trailing Endpoints: Partial inhibition (haze) at higher concentrations.
-
Solution: Use Resazurin (Alamar Blue). A change from blue to pink indicates metabolic activity. Read the MIC at the well that remains blue.
-
References
-
Synthesis & Properties: Process for the preparation of 1,3,4-thiadiazoles.[2][3][4][5] (1972). German Patent DE2132019A1. Example 3.
-
Mechanism (Membrane): Matysiak, J., et al. (2015). Biological Activity, Lipophilicity and Cytotoxicity of Novel 1,3,4-thiadiazole Derivatives. Molecules.[2][3][6][7][8][9][10][11]
-
General Activity: Alam, F., et al. (2018).[10] Antimicrobial activity of 1,3,4-thiadiazole derivatives: a recent review.[4][10][12][13] Journal of Applied Pharmaceutical Research.
-
Standard Protocol: Clinical and Laboratory Standards Institute (CLSI).[14] (2015).[1][6][7][8][14] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[15]
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,5-Diethyl-1,3,4-thiadiazole | C6H10N2S | CID 6451667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,4-Thiadiazole-2,5-diamine | C2H4N4S | CID 122760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. media.neliti.com [media.neliti.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. protocols.io [protocols.io]
Application Note: In Vitro Characterization of Novel Thiadiazole Scaffolds
Abstract
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of pyrimidine and exhibiting potent anticancer and antimicrobial properties.[1][2] However, its planar, electron-deficient nature presents specific challenges in in vitro testing: poor aqueous solubility, potential for aggregation, and fluorescence quenching. This guide provides optimized, field-proven protocols to navigate these challenges, ensuring data integrity for novel thiadiazole derivatives.
Part 1: Pre-Assay Preparation & Compound Management
The Critical Failure Point: 70% of "inactive" thiadiazoles in early screening are actually solubility failures, not potency failures. Thiadiazoles are lipophilic and prone to "crashing out" (precipitating) when diluted from DMSO into aqueous media.[3]
Solubility & Stock Preparation[3]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).
-
Stock Concentration: Prepare at 10 mM or 20 mM. Avoid higher concentrations (e.g., 100 mM) unless the specific derivative has proven solubility, as freeze-thaw cycles can induce irreversible crystal formation.
-
Visual Check: Hold the vial against a light source. Thiadiazoles often form micro-crystals that are invisible to the naked eye but cause light scattering. If the solution is not perfectly clear, sonicate at 40°C for 10 minutes.
The "Intermediate Dilution" Method
Directly pipetting 100% DMSO stock into cell culture media often causes immediate precipitation at the pipette tip. Use an intermediate dilution step.
Protocol:
-
Step A (Stock): 10 mM Compound in 100% DMSO.
-
Step B (Intermediate): Dilute 1:10 into culture media (or PBS) to create a 1 mM working solution (10% DMSO). Vortex immediately.
-
Step C (Final): Dilute Step B into the assay plate to achieve final concentrations (e.g., 10 µM, 1 µM).
-
Result: Final DMSO concentration is ≤0.1%, and the gradual polarity shift prevents precipitation.
-
PAINS Alert (Expert Insight)
Certain thiadiazole derivatives (specifically 2-amino-1,3,4-thiadiazoles) can act as Pan-Assay Interference Compounds (PAINS) by sequestering metal ions or reacting with cysteine residues in assay enzymes.
-
Validation Step: If you observe promiscuous activity across multiple unrelated assays, re-test in the presence of 0.01% Triton X-100 (to disrupt aggregates) or a thiol scavenger (to rule out covalent reactivity).
Part 2: Anticancer Screening (NCI-60 Methodology Adapted)
Why SRB? While MTT/MTS assays are popular, they rely on mitochondrial metabolic activity. Thiadiazoles can alter mitochondrial respiration without killing the cell immediately, leading to false data. The Sulforhodamine B (SRB) assay measures total protein mass, providing a more stable and accurate index of cytotoxicity for this chemical class.
Workflow Diagram
Figure 1: Optimized SRB Assay workflow. The TCA fixation step is critical for immobilizing proteins before staining.
Detailed Protocol
Reagents:
-
Fixative: 50% (w/v) Trichloroacetic Acid (TCA) in dH2O. Store at 4°C.
-
Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.
-
Solubilizer: 10 mM Tris Base (pH 10.5).
Step-by-Step:
-
Seeding: Seed tumor cells (e.g., MCF-7, A549) in 96-well plates (5,000–10,000 cells/well) in 100 µL media. Incubate 24h.
-
Treatment: Add 100 µL of 2X concentrated thiadiazole solution (prepared via the "Intermediate Dilution" method). Incubate 48h.
-
Fixation (CRITICAL):
-
Gently add 50 µL of cold 50% TCA directly to the medium supernatant (Final TCA ≈ 10%).[5]
-
Incubate at 4°C for 60 minutes. Do not agitate.
-
-
Washing: Discard supernatant. Wash plates 5 times with tap water. Air dry until no moisture is visible.[6]
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 10–30 mins at room temperature.
-
De-staining: Discard dye. Wash 5 times with 1% Acetic Acid to remove unbound dye.[5] Air dry.
-
Readout: Add 200 µL of 10 mM Tris Base. Shake for 10 mins. Read Absorbance at 515 nm.[5][7]
Data Calculation:
Part 3: Antimicrobial Screening (CLSI M07 Standard)
Thiadiazoles often exhibit dual activity (anticancer/antibacterial). Standardize testing using the Broth Microdilution method to ensure clinical relevance.
Protocol Overview
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum:
CFU/mL. -
Endpoint: Minimum Inhibitory Concentration (MIC) – the lowest concentration with no visible growth.
Decision Tree for Hit Selection
Use this logic to filter thiadiazole hits, distinguishing true leads from general toxins.
Figure 2: Triage logic for antimicrobial thiadiazoles. A Selectivity Index (SI) > 10 is the industry standard for progression.
Part 4: Data Summary & Interpretation
Present your data using the following structure to facilitate peer review.
Table 1: Recommended Data Reporting Format
| Compound ID | R-Group Subst. | Solubility (PBS) | MCF-7 IC50 (µM) | E. coli MIC (µg/mL) | Selectivity Index |
| TDZ-01 | -Ph-4-Cl | < 10 µM (Poor) | 5.2 ± 0.4 | > 64 | N/A |
| TDZ-02 | -Ph-4-OH | > 100 µM (Good) | 1.1 ± 0.1 | 8 | 18.5 (Good) |
| Doxorubicin | (Control) | Soluble | 0.5 ± 0.05 | N/A | N/A |
Troubleshooting Guide:
-
High Background in SRB: Usually caused by incomplete washing of the acetic acid. Ensure plates are fully dry before adding Tris.
-
Variable MICs: Thiadiazoles can chelate cations. Ensure your Mueller-Hinton broth is strictly cation-adjusted (Ca2+, Mg2+) to CLSI standards, as variations in ion content can alter compound potency.
References
-
NCI-60 Screening Methodology. National Cancer Institute.[6][8] Detailed protocol for Sulforhodamine B (SRB) assay. [Link]
-
CLSI M07. Clinical and Laboratory Standards Institute.[9][10][11] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[12] Journal of Medicinal Chemistry. (Addresses thiadiazole interference risks). [Link]
-
Matysiak, J. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules. [Link][1][6][12][13][14][15][16][17][18]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dctd.cancer.gov [dctd.cancer.gov]
- 6. canvaxbiotech.com [canvaxbiotech.com]
- 7. dctd.cancer.gov [dctd.cancer.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. intertekinform.com [intertekinform.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 12. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
Developing and Validating Analytical Methods for the Quantification of 2,5-Diisopropyl-1,3,4-thiadiazole
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of 2,5-Diisopropyl-1,3,4-thiadiazole. Accurate measurement of this molecule is critical for applications ranging from quality control in manufacturing to pharmacokinetic studies in drug development. We present a primary quantitative method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed with scientific integrity at their core, emphasizing the rationale behind methodological choices and adherence to international regulatory standards, including the ICH Q2(R2) guidelines.[1][2][3] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable, accurate, and precise analytical workflow for this compound.
Introduction and Analytical Strategy
The 1,3,4-thiadiazole ring is a key pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] 2,5-Diisopropyl-1,3,4-thiadiazole, a disubstituted derivative, requires precise and reliable quantification to ensure quality, determine stability, and understand its behavior in various matrices.
The development of an analytical method is a systematic process that must demonstrate the procedure is fit for its intended purpose.[3] Our strategy is twofold:
-
Primary Quantitative Method (HPLC-UV): A robust, widely accessible technique for precise quantification, ideal for routine quality control and release testing.
-
Confirmatory Method (GC-MS): An orthogonal method providing high specificity through mass fragmentation, ideal for identity confirmation and impurity analysis.
This dual-method approach ensures both accuracy in quantification and confidence in the analyte's identity. The entire lifecycle of the analytical procedure, from development through validation, is governed by a science- and risk-based approach as emphasized in modern ICH and FDA guidelines.[1][7]
Physicochemical Properties of 2,5-Diisopropyl-1,3,4-thiadiazole
Understanding the molecule's properties is the first step in rational method development.
| Property | Value (Estimated) | Rationale for Analytical Method Development |
| Molecular Formula | C₈H₁₄N₂S | --- |
| Molecular Weight | 170.28 g/mol | Influences mass spectrometry parameters. |
| Structure | Two isopropyl groups on a thiadiazole ring. | The non-polar isopropyl groups suggest good solubility in organic solvents and suitability for reversed-phase chromatography. |
| Polarity | Non-polar to moderately polar. | Predicts strong retention on a C18 or C8 HPLC column. |
| Volatility | Expected to be moderately volatile. | Suggests suitability for Gas Chromatography (GC) analysis. |
| UV Absorbance | Expected UV λmax ~220-280 nm. | The thiadiazole ring contains a chromophore, making UV detection viable for HPLC.[8] |
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is the gold standard for the quantification of small molecules in pharmaceutical applications due to its high resolution, sensitivity, and reproducibility.[9] A reversed-phase method is proposed based on the non-polar nature of 2,5-Diisopropyl-1,3,4-thiadiazole.
Workflow for HPLC Method Development and Validation
Caption: General workflow for analytical method lifecycle.
Experimental Protocol: HPLC-UV Quantification
This protocol details a validated method for quantifying 2,5-Diisopropyl-1,3,4-thiadiazole.
A. Materials and Reagents
-
2,5-Diisopropyl-1,3,4-thiadiazole reference standard (purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Formic acid (LC-MS grade)
B. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.
C. Chromatographic Conditions The following parameters were optimized to achieve a symmetric peak with a reasonable retention time. The use of a C18 column provides strong retention for the non-polar analyte, while the acetonitrile/water gradient allows for efficient elution. Formic acid is added to ensure good peak shape.
| Parameter | Condition |
| Instrument | HPLC system with UV/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B1-8 min: 50% to 95% B8-10 min: 95% B10.1-12 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or determined λmax) |
| Run Time | 12 minutes |
D. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.999 is required.
-
Prepare unknown samples in the diluent, ensuring the final concentration falls within the linear range of the calibration curve.
-
Inject the prepared samples for analysis.
-
Calculate the concentration of 2,5-Diisopropyl-1,3,4-thiadiazole in the samples using the linear regression equation from the calibration curve.
Method Validation
The developed HPLC method must be validated to ensure it is fit for its purpose.[10][11] Validation is performed according to ICH Q2(R2) guidelines.[1][3]
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte only. | Peak purity > 99%. No interference from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 1-100 µg/mL). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision | To measure the variability of repeated measurements. | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Signal-to-Noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | Signal-to-Noise ratio ≥ 10:1, with acceptable accuracy and precision (e.g., RSD ≤ 10%). |
| Robustness | To measure the method's resilience to small, deliberate changes. | System suitability parameters remain within limits when flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2%) are varied. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides an orthogonal separation mechanism (partitioning in the gas phase) and highly specific detection (mass-to-charge ratio), making it an excellent confirmatory technique.[12] It is particularly useful for verifying the identity of the main peak and identifying potential impurities.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS confirmatory analysis.
Experimental Protocol: GC-MS Confirmation
A. Materials and Reagents
-
Sample containing 2,5-Diisopropyl-1,3,4-thiadiazole
-
Methanol or Ethyl Acetate (GC grade)
B. Preparation of Solutions
-
Sample Solution (~100 µg/mL): Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or ethyl acetate.
C. GC-MS Conditions The conditions are selected to ensure the analyte is volatile enough to pass through the column and stable at the operating temperatures. A non-polar column like a DB-5ms is a good starting point.
| Parameter | Condition |
| Instrument | GC system coupled to a Mass Spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
D. Data Interpretation
-
Retention Time: Confirm that a peak appears at the expected retention time for the analyte.
-
Mass Spectrum: Extract the mass spectrum for the peak of interest.
-
Molecular Ion: Identify the molecular ion peak ([M]⁺) at m/z = 170.
-
Fragmentation Pattern: Analyze the fragmentation pattern. For 1,3,4-thiadiazole derivatives, fragmentation often involves cleavage of the ring structure and loss of substituents.[13] Expected fragments for 2,5-Diisopropyl-1,3,4-thiadiazole would include the loss of a methyl group ([M-15]⁺) and an isopropyl group ([M-43]⁺). The fragmentation pattern should be compared against a reference spectrum if available or interpreted based on established fragmentation rules.
Conclusion
This application note provides a detailed framework for the robust quantification and confirmation of 2,5-Diisopropyl-1,3,4-thiadiazole. The primary HPLC-UV method is suitable for precise, routine analysis, while the orthogonal GC-MS method offers definitive structural confirmation. Both protocols are grounded in established scientific principles and designed to meet the rigorous standards of regulatory bodies like the FDA and ICH. By following these guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and defensible analytical data.
References
- FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- ResolveMass Laboratories Inc. (n.d.).
- AMSbiopharma. (2025, July 22).
- IntuitionLabs. (2026, February 28). ICH Q2(R2)
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
- FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- FDA. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
- BenchChem. (2025).
- Lab Manager. (2025, December 10).
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BenchChem. (2025). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. BenchChem.
- Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic, 2042-2045.
- Stoyanov, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI.
- Kamil, O. M., et al. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
- ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
- ResearchGate. (2019, August 5). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
- Journal of Kufa for Chemical Sciences. (2023, December 10).
- Akbas, E., et al. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC.
- ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
- Thieme. (2024, June 10).
- El-Sayed, W. A., et al. (2022, June 4). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. PMC.
- Visagaperumal, D., et al. (2018, February 1). 1, 3, 4-Thiadiazoles: An Overview. Gavin Publishers.
- Abdul Husseina, S. A., et al. (2015). Synthesis, characterization and antimicrobial activity of new 2,5- disubstituted-1,3,4-thiadiazole derivatives. Der Pharma Chemica, 7(9), 250-260.
- Patel, K. (2018, September 5). Synthesis, Characterization, and Dyeing Performance of Thiadiazole Derivatives. Journal of the Korean Society of Dyers and Finishers.
- Gomha, S. M., et al. (n.d.).
- Ugli, J. F. Y., et al. (2020, September 29). Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. The American Journal of Applied sciences.
- Al-Masoudi, W. A., & Al-Amery, M. H. A. (2022, August 15). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies.
- PubChem. (n.d.). 1,3,4-Thiadiazole-2,5-diamine.
- Sociedade Brasileira de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. SBQ.
- Plech, T., et al. (2020, September 20).
- Li, Y., et al. (2016, January 29).
- ResearchGate. (n.d.). Synthesis and characterization of 2, 5-disubstituted-1, 3, 4-thiadiazole derivatives.
- Australian Journal of Basic and Applied Sciences. (2010). Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. AJBAS.
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- 3. database.ich.org [database.ich.org]
- 4. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 5. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Formulation of 2,5-Diisopropyl-1,3,4-thiadiazole for biological assays
Application Note: Formulation and Handling of 2,5-Diisopropyl-1,3,4-thiadiazole for Biological Assays
Executive Summary
2,5-Diisopropyl-1,3,4-thiadiazole (CAS: 40928-83-4) is a lipophilic heterocyclic compound belonging to the 2,5-disubstituted-1,3,4-thiadiazole class. While thiadiazoles are widely recognized pharmacophores with antimicrobial, anticancer, and antioxidant properties, the specific dialkyl substitution of this derivative presents unique solubility challenges in aqueous biological media. This guide provides a standardized protocol for formulating 2,5-Diisopropyl-1,3,4-thiadiazole to ensure bioavailability and experimental reproducibility in cell-based and enzymatic assays.
Compound Profile & Physicochemical Properties
| Property | Specification | Notes |
| IUPAC Name | 2,5-bis(propan-2-yl)-1,3,4-thiadiazole | |
| CAS Number | 40928-83-4 | Verified Identifier |
| Molecular Formula | C₈H₁₄N₂S | |
| Molecular Weight | 170.28 g/mol | |
| Physical State | Liquid / Low-melting Solid | Depends on purity/temp |
| Predicted LogP | ~2.5 - 3.2 | Moderate Lipophilicity |
| Solubility (Water) | Low (< 100 µM) | Prone to precipitation |
| Solubility (DMSO) | High (> 100 mM) | Preferred Stock Solvent |
Formulation Strategy: The "Solubility Decision Tree"
Successful biological testing requires maintaining the compound in solution without exceeding solvent toxicity limits. Use the decision tree below to select the appropriate formulation protocol.
Figure 1: Decision matrix for selecting the optimal formulation method based on required assay concentration.
Detailed Protocols
Protocol A: Preparation of DMSO Stock Solution (Standard)
Purpose: To create a stable, high-concentration master stock.
-
Weighing: Accurately weigh 17.0 mg of 2,5-Diisopropyl-1,3,4-thiadiazole into a sterile, amber glass vial.
-
Note: Thiadiazoles can be light-sensitive; amber glass is critical.
-
-
Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%, cell culture grade).
-
Result: This yields a 100 mM Master Stock.
-
-
Mixing: Vortex vigorously for 30 seconds. Ensure no oil droplets remain if the compound is liquid.
-
Sterilization: If required, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or Cellulose Acetate filters as they may bind the lipophilic compound.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: Aqueous Dilution for Cell Assays (Serum-Assisted)
Purpose: To introduce the hydrophobic compound into aqueous media without precipitation.
Mechanism: The isopropyl groups make the molecule hydrophobic. Simply injecting DMSO stock into water often causes "crashing out" (crystal formation). Serum proteins (Albumin in FBS) act as natural carriers to sequester the lipophilic tail, keeping the thiadiazole ring available.
Step-by-Step:
-
Prepare Intermediate Working Solution (100x):
-
Dilute the 100 mM Master Stock 1:100 in fresh DMSO to create a 1 mM Working Stock.
-
-
Prepare Culture Media:
-
Ensure cell culture media (e.g., DMEM/RPMI) contains at least 5-10% Fetal Bovine Serum (FBS).
-
Critical: Pre-warm media to 37°C. Cold media promotes precipitation.
-
-
Final Dilution (1x):
-
While vortexing the warm media gently, slowly add the 1 mM Working Stock (1:100 dilution).
-
Final Concentration: 10 µM compound.
-
Final DMSO Content: 1.0% (Note: If 1% DMSO is toxic to your specific cell line, use a 1000x dilution step to reach 0.1% DMSO).
-
Protocol C: Cyclodextrin Complexation (For High Concentrations)
Purpose: For assays requiring >100 µM or animal studies where DMSO is contraindicated.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile water or PBS.
-
Complexation: Add the required amount of neat compound (or concentrated DMSO stock) to the HP-β-CD solution.
-
Agitation: Shake/rotate at room temperature for 4-24 hours. The hydrophobic cavity of the cyclodextrin will encapsulate the isopropyl groups.
-
Filtration: Filter sterilize (0.22 µm PES).
Biological Assay Workflow: Cytotoxicity Screening (MTT/CCK-8)
Before testing for specific bio-activity (e.g., antimicrobial), you must establish the non-toxic window.
Figure 2: Standard cytotoxicity screening workflow.
Experimental Setup Table:
| Well Type | Component A (Media) | Component B (Treatment) | Purpose |
| Blank | 100 µL Media (No Cells) | 100 µL Vehicle (DMSO) | Background subtraction |
| Control | 100 µL Media + Cells | 100 µL Vehicle (DMSO) | 100% Viability Reference |
| Test | 100 µL Media + Cells | 100 µL Compound Dilution | Determine IC50 |
| Positive | 100 µL Media + Cells | 100 µL Known Toxicant (e.g., Triton X) | Assay Validation |
Critical Control: Ensure the "Control" wells contain the exact same % of DMSO as the "Test" wells (e.g., 0.5%). DMSO alone can affect cell growth.
Troubleshooting & QC
-
Issue: Turbidity or crystals observed in the well immediately after addition.
-
Cause: "Crashing out" due to low solubility.
-
Solution: Reduce concentration, increase FBS concentration, or switch to Protocol C (Cyclodextrins).
-
-
Issue: Inconsistent IC50 values.
-
Cause: Compound adhering to plastic tips or plates.
-
Solution: Use low-binding pipette tips and glass-coated plates if possible. Pre-saturate tips by pipetting up and down 3 times before dispensing.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6451667, 2,5-Diethyl-1,3,4-thiadiazole (Analog Reference). Retrieved from [Link]
- Note: Used for physicochemical property estim
- Verific
-
Matysiak, J. (2015). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
- Authoritative review on the biological mechanisms of the thiadiazole scaffold.
- Source for standard shake-flask solubility protocols.
Technical Support Center: 2,5-Dialkyl-1,3,4-Thiadiazole Synthesis
Topic: Troubleshooting Common Byproducts & Impurities
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Sulfur-Oxygen Battleground
Welcome to the technical support hub for 1,3,4-thiadiazole synthesis. If you are accessing this guide, you are likely facing a purity crisis. The synthesis of 2,5-dialkyl-1,3,4-thiadiazoles —a privileged scaffold in bioisostere design—is deceptively simple on paper but notoriously difficult to control in practice.
The core challenge is thermodynamic competition. The precursors for your target thiadiazole (typically
This guide treats your synthesis as a system of competing rates. We will analyze the three most common impurity profiles, diagnose the root causes, and provide self-validating protocols to fix them.
Module 1: The "Oxygen" Intrusion (1,3,4-Oxadiazole)
The Issue:
You observe a byproduct with a mass of
The Science:
The synthesis of 2,5-dialkyl-1,3,4-thiadiazoles often proceeds via the Paal-Knorr type cyclization of 1,2-diacylhydrazines using a thionating agent (Lawesson’s Reagent or
-
Target Pathway: Thionation of the carbonyl oxygen
formation of thiocarbonyl cyclization. -
Byproduct Pathway: Direct dehydration of the carbonyl oxygens before thionation occurs.
If the thionating agent is old or the temperature is ramped too quickly, the dehydration (oxadiazole formation) becomes kinetically favored over the thionation.
Troubleshooting Q&A
Q: How do I definitively distinguish the oxadiazole impurity from my product without a crystal structure? A: Use 13C NMR and HRMS .
-
13C NMR: The ring carbons of 1,3,4-oxadiazoles typically appear further downfield (
160–168 ppm) compared to 1,3,4-thiadiazoles ( 150–160 ppm) due to the higher electronegativity of oxygen [1]. -
TLC Behavior: On silica gel (normal phase), the oxadiazole is generally more polar (lower
) than the corresponding thiadiazole due to the higher basicity and polarity of the C-O-C system compared to the C-S-C system.
Q: I am using
-
Fix: Switch to Lawesson’s Reagent in toluene or xylene. Lawesson’s reagent allows for "soft" thionation-cyclization without the aggressive dehydration kinetics of phosphoryl chloride [2].
Q: Can I convert the oxadiazole byproduct back into the thiadiazole?
A: Yes, but it is inefficient. You can treat the isolated oxadiazole with thiourea or
Module 2: The "Stuck" Intermediate (Acyclic Diacylhydrazine)
The Issue:
Your LC-MS shows a peak with
The Science:
This is the
-
Steric Hindrance: Bulky alkyl groups (e.g., tert-butyl) at the 2,5-positions prevent the conformational change required for ring closure.
-
Reagent Decomposition: Lawesson’s reagent hydrolyzes rapidly in moist solvents, losing its potency.
Troubleshooting Q&A
Q: I’ve refluxed for 24 hours, but the intermediate persists. Should I add acid? A: Be cautious. Adding strong Brønsted acids (HCl/H2SO4) can hydrolyze the amide bond, cleaving your molecule back to the starting carboxylic acid and hydrazine.
-
Fix: Use Microwave Irradiation . Heating Lawesson’s reagent reactions in a microwave (e.g., 150°C for 10–20 min) overcomes the activation energy barrier for sterically hindered substrates without prolonged thermal exposure that degrades the reagent [3].
Q: My reaction turned into a black sludge. Is my product gone? A: Not necessarily. The "black sludge" is often polymerized phosphorus-sulfur byproducts. Your dialkyl thiadiazole is likely stable.
-
Fix: Perform a basic wash . Dilute the reaction mixture with DCM, then wash with 10% NaOH or saturated
. The polymeric P-S species are often soluble in aqueous base, while your neutral thiadiazole remains in the organic layer.
Module 3: The "False" Triazole
The Issue: You observe a byproduct containing an extra nitrogen atom, often when using excess hydrazine or unpurified thio-precursors.
The Science: If the reaction conditions are too basic or if primary amines are present, the precursor can undergo a Dimroth rearrangement or simply cyclize with nitrogen instead of sulfur, leading to 1,2,4-triazoles (specifically 4-amino-1,2,4-triazoles if hydrazine is in excess) [4].
Troubleshooting Q&A
Q: How do I prevent triazole formation? A: Control your stoichiometry.
-
Ensure your hydrazine:acid ratio is exactly 1:2 during the formation of the diacylhydrazine intermediate.
-
If using thiosemicarbazide routes, avoid strong bases (NaOH) which favor triazole formation over thiadiazole cyclization. Maintain acidic conditions (
or TFA) to favor the sulfur-cyclization [5].
Visualizing the Divergence
The following diagram illustrates the mechanistic "decision points" where your reaction deviates toward impurities.
Caption: Mechanistic divergence of Diacylhydrazine. Green path indicates desired thionation; Red paths indicate competing dehydration or amination.
Standardized Protocol: Minimizing Byproducts
To ensure high purity 2,5-dialkyl-1,3,4-thiadiazole synthesis, follow this optimized Lawesson’s Reagent protocol.
Reagents & Setup
-
Substrate: N,N'-Diacylhydrazine (1.0 equiv) - Must be dry.
-
Reagent: Lawesson’s Reagent (0.6 – 1.0 equiv). Note: 0.5 equiv is theoretical, but 0.6 ensures full conversion.
-
Solvent: Anhydrous Toluene or Xylene.
-
Apparatus: Dean-Stark trap (optional but recommended to remove trace water).
Step-by-Step Methodology
-
Pre-Drying: Dry the diacylhydrazine precursor in a vacuum oven at 50°C for 4 hours. Rationale: Moisture hydrolyzes Lawesson’s reagent, generating sticky phosphorus byproducts.
-
Activation: In a round-bottom flask under Argon, suspend the diacylhydrazine in Toluene (0.2 M). Add Lawesson’s Reagent.[1]
-
The Ramp: Heat the mixture to 60°C for 30 minutes, THEN ramp to reflux (110°C).
-
Why? The initial low-heat phase allows the reagent to "break in" and form the reactive dithiophosphine ylide species without thermal shock that causes polymerization.
-
-
Monitoring: Monitor by TLC every 30 minutes.
-
Target: High Rf spot.
-
Intermediate: Mid Rf spot (should disappear).
-
Oxadiazole:[2] Low Rf spot (should be minimal).
-
-
Workup (The "Black Tar" Fix):
-
Cool to room temperature.[3]
-
Add DCM (equal volume to toluene).
-
Wash with 10% NaOH (x2) followed by Brine. The NaOH wash removes the phosphorus/sulfur byproducts.
-
Dry organic layer over
and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient).
Impurity Data Summary
| Impurity Type | Molecular Weight | Polarity (TLC) | 1H NMR Signature | Root Cause |
| 1,3,4-Oxadiazole | M - 16 | More Polar (Lower Rf) | Downfield shift of | High temp, low sulfur activity, POCl3 usage |
| Diacylhydrazine | M + 2 (approx) | Mid/High Polar | Broad NH singlets (9-10 ppm) | Incomplete reaction, wet solvent |
| Amino-Triazole | M + 15 (approx) | Very Polar | Excess hydrazine, basic pH | |
| Polymeric S/P | N/A (High MW) | Baseline (Streak) | Broad/Messy baseline | Reagent decomposition, overheating |
References
-
BenchChem. (2025).[1][3] Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis. BenchChem Technical Guides. Link
-
Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates.[2][4] The Journal of Organic Chemistry, 88, 11486-11496.[2] Link
-
Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Accounts of Chemical Research, 41(5), 629–639. Link
-
Somani, R. R., et al. (2008). Synthesis and biological activity of 1,3,4-thiadiazoles. Asian Journal of Chemistry, 20(6), 4601. Link
-
Katritzky, A. R., et al. (2010). Comprehensive Heterocyclic Chemistry III. Elsevier. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing the Yield of 2,5-Diisopropyl-1,3,4-thiadiazole Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing yield and purity bottlenecks in the synthesis of 2,5-diisopropyl-1,3,4-thiadiazole.
Synthesizing highly lipophilic, dialkyl-substituted 1,3,4-thiadiazoles presents unique thermodynamic and kinetic challenges. The primary issues usually stem from incomplete thionation (leading to 1,3,4-oxadiazole impurities) or inefficient cyclodesulfurization. This guide breaks down the causality behind these failures and provides self-validating protocols to ensure reproducible, high-yield results.
Yield Optimization Matrix
To select the best synthetic route for your specific laboratory setup, compare the quantitative data of the most robust methodologies below:
| Synthesis Route | Key Reagents | Catalyst / Additive | Typical Yield | Reaction Time | Major Bottleneck |
| A. Diacylhydrazine Thionation | 1,2-Diisobutyrylhydrazine, Lawesson's Reagent (LR) | None (Anhydrous conditions) | 85–95% [1] | 4–6 h | Separation of lipophilic LR byproducts. |
| B. Multicomponent Condensation | Isobutyraldehyde, Hydrazine hydrate, Elemental Sulfur ( | DABCO or Triethylamine | 72–80% [2],[3] | 14–16 h | Lower yield; requires fractional distillation. |
| C. Acid-Catalyzed Cyclization | Isobutyric acid, Thiosemicarbazide | Polyphosphate ester (PPE) | 60–70% | 8–12 h | Formation of mono-substituted impurities. |
Validated Experimental Protocols
Protocol A: Precision Thionation using Lawesson's Reagent (High Purity Route)
This method is ideal for medicinal chemistry applications requiring
-
Step 1: Setup & Dehydration. Charge a flame-dried 100 mL round-bottom flask with 1,2-diisobutyrylhydrazine (10 mmol) and 40 mL of anhydrous toluene.
-
Causality: Moisture prematurely hydrolyzes Lawesson's Reagent (LR), drastically reducing its effective stoichiometry and leading to incomplete thionation.
-
-
Step 2: Reagent Addition. Add Lawesson's Reagent (11 mmol; 1.1 eq per carbonyl).
-
Self-Validation: The solution will initially be a cloudy suspension.
-
-
Step 3: Thermal Ramping. Heat the mixture to reflux (110°C) for 4 hours.
-
Self-Validation: As thionation proceeds, the suspension will clear into a homogeneous, pale-yellow solution.
-
-
Step 4: Reaction Monitoring. Check progress via TLC (Hexane/EtOAc 4:1).
-
Self-Validation: 2,5-diisopropyl-1,3,4-thiadiazole is highly lipophilic and will run near the solvent front (
), while unreacted starting material remains at the baseline.
-
-
Step 5: Selective Workup. Cool to room temperature and quench with 20 mL of 1M NaOH. Extract with Hexane (
mL).-
Causality: The NaOH hydrolyzes unreacted LR and acidic phosphorus byproducts into water-soluble salts, while the highly non-polar target compound selectively partitions into the hexane layer.
-
Protocol B: One-Pot Multicomponent Condensation (Scale-Up Route)
This atom-economical route is ideal for multi-gram scale-ups, avoiding expensive thionating agents[3].
-
Step 1: Reagent Mixing. In a heavy-walled pressure tube, combine isobutyraldehyde (20 mmol), hydrazine hydrate (10 mmol), and elemental sulfur (
, 20 mmol) in 25 mL of glycol methyl ether. -
Step 2: Base Catalysis. Add DABCO (1,4-diazabicyclo[2.2.2]octane, 2 mmol).
-
Causality: DABCO acts as a superior Lewis base, activating the intermediate via hydrogen bonding to accelerate the cyclodesulfurization step[2].
-
-
Step 3: Cyclization. Seal the tube and heat at 105°C for 14 hours.
-
Self-Validation: The solid sulfur will gradually dissolve as it is consumed.
gas will be generated (ensure the setup is properly vented through a bleach scrubber if not using a sealed tube).
-
-
Step 4: Isolation. Distill off the solvent under reduced pressure. Purify the residue by fractional distillation.
-
Self-Validation: The target 2,5-diisopropyl-1,3,4-thiadiazole will distill as a clear liquid at
under 2 Torr vacuum[3].
-
Mechanistic Pathway: The Kinetic Trap
Understanding the mechanism is critical to troubleshooting. The diagram below illustrates why incomplete thionation leads to the primary impurity: 2,5-diisopropyl-1,3,4-oxadiazole[4].
Mechanistic divergence in diacylhydrazine thionation: Thiadiazole vs. Oxadiazole pathways.
Troubleshooting & FAQs
Q1: My NMR shows a significant 1,3,4-oxadiazole impurity (approx. 15-20%). How do I prevent this?
A: Causality: Oxadiazole formation is a kinetic trap. When thionation of 1,2-diisobutyrylhydrazine is incomplete, the intermediate monothiodiacylhydrazine can undergo premature cyclization. Because oxygen is a harder nucleophile, it can attack the thiocarbonyl, expelling
Q2: I am using the Isobutyraldehyde/Hydrazine/
Q3: How do I separate Lawesson's Reagent byproducts from my product? Standard silica gel chromatography isn't working. A: Causality: 2,5-diisopropyl-1,3,4-thiadiazole is highly lipophilic due to the dual isopropyl groups, causing it to co-elute with the anisole-derived byproducts of LR on standard acidic silica gel. Solution: Do not rely solely on chromatography. Utilize the basic workup described in Protocol A (1M NaOH quench followed by Hexane extraction). If a column is still required, switch the stationary phase to Basic Alumina . Alumina selectively binds the acidic phosphorus and sulfur byproducts of LR, allowing the non-polar thiadiazole to elute cleanly with a Hexane/DCM mixture.
References
- An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNpXawYjqoFvCjpm03xkvTfKf17lv1PoHCDVRIZdsxzTn83yIsDGyRbYgiYXeZ75PM2tnolOWWFNtBFTyhFwL9YHMOdhHxC0tetJVUb2QWwY2sQJHQ0LvLbvZvbcR-HnWPjn6FsmjETsZXWFkwWQktDLnkSrT8uvfkhLu26exy2JCEfLtXT57GcA==]
- Green Efficient Synthesis of [1,3,4]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH70x0JY7yDKkkfphIUg0Jbcn_cO4S4bAWstt3VWLoDZwOd3DJADzqwQ7lDDgJu_iiZty8kbwigGzUQ-hg091rEARLQjFBP8sFVN1vNEpvjB_zhAjqXKoODfWkgaYcL5D7GnqdKFqi_x63eoC0=]
- DE2132019A1 - 1,3,4-thiadiazoles - from aldehydes, sulphur and hydrazine. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoboPlCHLPgDpcPNduWiC8EntrCckfIHPDSPBoxMxL52JgwpQMZrFn2CFwK8GxHaORBXaoY47_GSKDdacGqP28rFsBeOExiLRVlIZ6SukJLyUWY-Gw42o9l6rvljsbpQpFMwmeeStz8MF2ZQ==]
- Product Class 12: 1,3,4-Thiadiazoles. Science of Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6bZaUSGYKBk_Mzkm-ZuJwtAhKB5yuh-ZH5DjfuAsdVenaY9adGZWGyrGv0B4IptwGDo9yDghnBPtOFUZhouhOw9E4nHi9TeapKrZV0PmuUqo0RLVjOaR0imnEyKDl5eO5SvF6KA1EY35rhVBFHMqVyF7kwi3gb94ftap3TnKw8jlwSKWJqapH]
Sources
I. Diagnostic Matrix: Quantitative Profiling of Broadening Mechanisms
Welcome to the Technical Support Center for Analytical Chemistry. As drug development increasingly relies on nitrogen-rich heterocycles, thiadiazole derivatives have become ubiquitous. However, these scaffolds frequently exhibit severe NMR peak broadening—often washing out critical
This guide is designed for research scientists and NMR spectroscopists. It bypasses basic operational instructions to focus on the quantum mechanical and thermodynamic causalities behind peak broadening, providing self-validating protocols to definitively resolve these artifacts.
Before altering your sample, you must identify the physical mechanism driving the line broadening. Thiadiazoles typically suffer from four distinct phenomena. Use the following quantitative matrix to benchmark your initial observations.
| Broadening Mechanism | Typical Linewidth ( | Effect of Heating (VT-NMR) | Effect of Cooling (VT-NMR) | Concentration Dependence |
| 10 - 60 Hz | Broadens further or resolves | Sharpens (Self-decoupling) | None | |
| Chemical Exchange (Tautomerism) | 50 - 500+ Hz | Sharpens (Fast exchange limit) | Sharpens (Slow exchange limit) | Low to Moderate |
| Aggregation / H-Bonding | 20 - 100 Hz | Sharpens (Breaks aggregates) | Broadens (Promotes aggregation) | High (Sharpens on dilution) |
| Paramagnetic Impurities | > 100 Hz | Minimal change | Minimal change | None |
II. Deep-Dive FAQs: Causality and Mechanism
Q1: The protons and carbons directly adjacent to the thiadiazole ring are completely washed out, but the rest of the molecule is sharp. Why is this happening?
The Causality: You are observing the effects of
Because the
Q2: How do I definitively prove whether the broadening is caused by N quadrupolar relaxation or dynamic chemical exchange (like tautomerism)?
The Causality: You must exploit the opposing thermodynamic responses of these two mechanisms using Variable Temperature (VT) NMR.
-
Chemical Exchange (e.g., amine-imine tautomerism): Heating the sample increases the thermal energy, pushing the exchange rate (
) far beyond the frequency difference of the exchanging states ( ). This pushes the system into the fast exchange limit, yielding a sharp, time-averaged peak[3][4]. -
Quadrupolar Relaxation: Heating the sample increases the molecular tumbling rate, which decreases the rotational correlation time (
). Counterintuitively, a shorter increases the N relaxation time (slowing down the relaxation). This often pushes the system deeper into the intermediate regime, making the broadening worse . To resolve quadrupolar broadening, you must cool the sample. Cooling increases , driving to be so short that the N nucleus rapidly "self-decouples," yielding a sharp singlet for the adjacent proton[2].
Q3: My 2-amino-1,3,4-thiadiazole derivative shows broad NH and aromatic peaks that shift depending on the batch. Is this an instrument issue?
The Causality: No, this is a chemical issue driven by Aggregation and Hydrogen Bonding . Thiadiazoles are powerful hydrogen bond donors and acceptors. At standard NMR concentrations (10-50 mM), they readily form dimers or higher-order oligomers. The equilibrium between the monomeric and aggregated states occurs on the intermediate NMR timescale, causing concentration-dependent broadening and chemical shift drift.
III. Self-Validating Experimental Protocols
To troubleshoot without wasting material or spectrometer time, execute the following self-validating workflows. The results of Step 1 dictate the logic of Step 2, ensuring a definitive resolution.
Protocol A: The VT-NMR Mechanistic Isolation Workflow
This protocol separates thermodynamic exchange from quantum mechanical relaxation.
-
Sample Preparation: Dissolve 15 mg of your thiadiazole compound in 0.6 mL of a solvent with a wide liquid range (e.g., DMF-
or Toluene- ). Do not use CDCl , as its boiling/freezing points restrict VT capabilities. -
Baseline Acquisition: Acquire a standard 1D
H spectrum at 298 K. Measure the Full Width at Half Maximum (FWHM) of the broadened target peak. -
The Cooling Ramp (Testing for Quadrupolar Effects):
-
Lower the probe temperature to 263 K.
-
Allow exactly 5 minutes for thermal equilibration.
-
Re-tune, re-match, and re-shim the probe (Critical: cold solvents change dielectric constants drastically).
-
Acquire the spectrum. If the peak sharpens , the cause is
N quadrupolar relaxation. You have successfully self-decoupled the nitrogen.
-
-
The Heating Ramp (Testing for Tautomerism/Rotamers):
-
If cooling worsened the broadening, raise the temperature to 343 K.
-
Equilibrate, re-tune, and re-shim.
-
Acquire the spectrum. If the peak sharpens and coalesces , the cause is dynamic chemical exchange[4].
-
Protocol B: Chemical Locking via Solvent Manipulation
If VT-NMR is unavailable or the compound is thermally unstable, use chemical intervention to bypass the intermediate exchange regime.
-
Tautomeric Locking (Acid Titration):
-
Acquire a baseline spectrum in DMSO-
. -
Eject the sample and add exactly 1.5 equivalents of Trifluoroacetic Acid (TFA-
). -
Causality: Protonating the basic thiadiazole nitrogen physically locks the molecule into a single tautomeric state, instantly halting the dynamic exchange. If tautomerism was the culprit, the peaks will immediately sharpen into highly resolved multiplets.
-
-
H-Bond Disruption:
-
If the sample was originally in CDCl
, evaporate the solvent and reconstitute in DMSO- . -
Causality: DMSO is a highly competitive hydrogen-bond acceptor. It will aggressively break thiadiazole dimers, forcing the compound into a monomeric state and eliminating aggregation-induced broadening.
-
IV. Troubleshooting Decision Matrix
Follow this logical pathway to diagnose and resolve your specific spectral artifact.
Figure 1: Decision matrix for diagnosing and resolving NMR peak broadening in thiadiazoles.
V. References
-
Kintzinger, J.P., & Lehn, J.M. (1967). Nuclear relaxation and molecular properties Part I. 14N nuclear quadrupolar relaxation and 1H line shapes in nitrogen-containing heterocycles. Scilit. 2
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. 1
-
Open Resonance Assisted Hydrogen Bonds and Competing Quasiaromaticity. Iowa State University. 3
-
Evolution of the electronic structure in open-shell donor-acceptor organic semiconductors. Nature Communications / NSF. 4
Sources
Avoiding decomposition of thiadiazoles during workup and purification
Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Preventing Decomposition of 1,2,3- and 1,3,4-Thiadiazoles
Introduction: The Stability Paradox
Thiadiazoles are invaluable bioisosteres in drug discovery, often used to replace thiazoles or pyridines to alter lipophilicity and metabolic stability. However, they present a dichotomy in stability:
-
1,2,3-Thiadiazoles are chemically fragile, prone to base-catalyzed ring opening and thermal nitrogen extrusion (Wolff Rearrangement).
-
1,3,4-Thiadiazoles are generally robust but suffer from acid-sensitivity on silica gel and nucleophilic ring cleavage under forcing conditions.
This guide provides the mechanistic understanding and protocols required to isolate these heterocycles intact.
Module 1: Mechanisms of Failure
Understanding how your molecule dies is the first step to saving it.
1. Base-Catalyzed Ring Cleavage (1,2,3-Thiadiazoles)
The most common failure mode for 1,2,3-thiadiazoles is exposure to base (pH > 9). The C5 proton is acidic; deprotonation leads to immediate ring fragmentation, expelling nitrogen and forming an alkynyl thiolate.
2. Thermal Decomposition (1,2,3-Thiadiazoles)
Above certain thermal thresholds (often >140°C, but lower for strained analogs), 1,2,3-thiadiazoles extrude
3. Silica Gel Acidolysis (1,3,4-Thiadiazoles)
While the 1,3,4-ring is thermally stable, amino-substituted derivatives are basic. They form irreversible salt bonds with acidic silanols on silica gel, leading to "streaking" or complete loss of mass on the column.
Figure 1: Decision tree illustrating the primary decomposition pathways for thiadiazole isomers.
Module 2: Troubleshooting Guide (Interactive Q&A)
Q1: My 1,2,3-thiadiazole product disappeared during aqueous workup. The NMR shows a complex aliphatic mixture.
-
Diagnosis: Base-catalyzed ring opening (Lalezari fragmentation).
-
The Cause: You likely used a carbonate (
) or hydroxide ( ) wash to remove acids. Even mild bases can trigger the removal of the C5 proton, causing the ring to "unzip" into a sulfur-anion and nitrogen gas. -
The Fix:
-
Never use NaOH or saturated
if the ring is electron-deficient. -
Protocol: Quench reactions into a Phosphate Buffer (pH 6.0 - 7.0) . Keep the aqueous phase neutral to slightly acidic.
-
Q2: I loaded 500mg of amino-1,3,4-thiadiazole onto a silica column, but only recovered 50mg. No other spots eluted.
-
Diagnosis: Acid-Base adsorption (The "Silica Trap").
-
The Cause: The amino group is basic. Silica gel is acidic (
). Your product formed a salt with the silica and is stuck at the top of the column. -
The Fix:
-
Deactivate the Silica: You must neutralize the acidic sites on the silica gel before running the column.[1]
-
See Protocol A below.
-
Q3: My 1,2,3-thiadiazole turned into a black tar during rotary evaporation.
-
The Cause: The water bath was too hot (>45°C). 1,2,3-thiadiazoles are metastable; they want to release
to become stable alkynes or thioketenes. -
The Fix:
-
Set bath temperature to < 30°C .
-
Use high vacuum to remove solvents at low temperatures.
-
Avoid distillation for purification; use chromatography or recrystallization.
-
Module 3: Advanced Protocols
Protocol A: Triethylamine (TEA) Deactivated Silica Chromatography
Use this for basic 1,3,4-thiadiazoles or acid-sensitive 1,2,3-thiadiazoles.
-
Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).
-
Doping: Add 1% v/v Triethylamine (TEA) to the slurry.
-
Example: For 500mL of solvent, add 5mL of TEA.
-
-
Packing: Pour the slurry and pack the column as normal.
-
Flushing: Flush the column with 2 column volumes (CV) of the eluent containing 1% TEA.
-
Why? This saturates the acidic silanol sites with TEA, preventing your product from binding to them.
-
-
Elution: Run your column using your standard gradient. You can maintain 0.5% TEA in the mobile phase if the compound is highly polar (streaking).
Protocol B: Buffered Workup for 1,2,3-Thiadiazoles
Use this to prevent ring opening during extraction.
-
Preparation: Prepare a 0.5 M Sodium Phosphate buffer adjusted to pH 6.5 .
-
Quenching: Pour the reaction mixture slowly into the stirring buffer solution.
-
Extraction: Extract immediately with DCM or EtOAc.
-
Washing: Wash the organic layer once with the same buffer, then once with brine.
-
Drying: Dry over
(Sodium Sulfate).-
Avoid
(Magnesium Sulfate) as it is slightly Lewis acidic and can sometimes promote degradation in highly sensitive substrates.
-
Module 4: Stability Data & Comparison
| Feature | 1,2,3-Thiadiazole | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole |
| Base Stability | Poor (Ring opens at pH >9) | Good (Stable to carbonates) | Moderate (Nucleophilic attack at C5) |
| Acid Stability | Moderate | Good (Resistant to HCl) | Good |
| Thermal Stability | Low ( | High (Stable >200°C) | Moderate |
| Silica Issues | Moderate (Acid sensitivity) | High (Basic adsorption) | Moderate |
| Primary Risk | Lalezari Fragmentation | Silanol Trapping | Nucleophilic Attack |
References
-
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Detailed mechanisms of base-catalyzed ring opening and Wolff rearrangement).
-
BenchChem Technical Support. (2025). Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds.
-
Kirmse, W. (2002). 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry. (Thermal decomposition mechanisms of 1,2,3-thiadiazoles).
-
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal Chemistry. Chemical Reviews.
-
Organic Chemistry Portal. (2024). Synthesis and Stability of 1,2,3-Thiadiazoles.
Sources
Comprehensive HPLC Method Development Guide for 2,5-Dialkyl-1,3,4-Thiadiazole Analysis
The 1,3,4-thiadiazole heterocyclic core is a highly versatile pharmacophore and industrial chemical scaffold, widely utilized in antifungal agents, pharmacokinetics, and industrial lubricants. However, 2,5-dialkyl-1,3,4-thiadiazoles present unique chromatographic challenges. The highly lipophilic dialkyl chains drive strong hydrophobic retention, while the weakly basic nitrogen atoms in the thiadiazole ring are prone to secondary interactions with residual silanols on silica-based stationary phases.
This guide provides an objective comparison of column chemistries and mobile phase strategies, grounded in mechanistic causality, to help you develop a robust, self-validating High-Performance Liquid Chromatography (HPLC) method.
Mechanistic Grounding: The Causality of Peak Tailing
To achieve reproducible chromatography, we must first understand the analyte-stationary phase dynamics. The 1,3,4-thiadiazole ring contains two nitrogen atoms with lone electron pairs. On standard reversed-phase silica columns, residual silanol groups (-SiOH) become ionized (-SiO⁻) at a neutral pH (pH > 4.0).
When a 2,5-dialkyl-1,3,4-thiadiazole travels through the column, it experiences two competing retention mechanisms:
-
Primary Interaction: Hydrophobic partitioning of the 2,5-dialkyl chains into the C8 or C18 alkyl stationary phase.
-
Secondary Interaction: Ion-exchange and hydrogen bonding between the basic thiadiazole nitrogens and the anionic silanols.
This secondary interaction is the primary cause of severe peak tailing (Asymmetry factor
Figure 1: Logical relationship between mobile phase pH, silanol ionization, and peak shape.
Comparative Analysis: Columns and Mobile Phases
Selecting the right stationary phase and mobile phase additive is critical. Below is an objective performance comparison of three distinct methodological approaches utilized in recent literature for thiadiazole derivatives [2].
| Performance Metric | Approach A: C8 + 0.03% TFA (pH 2.5) | Approach B: Standard C18 + No Additive | Approach C: C18 + TEA Phosphate Buffer |
| Primary Mechanism | Moderate Hydrophobic | Strong Hydrophobic | Strong Hydrophobic |
| Silanol Suppression | Excellent (pH < | Poor (Ionized Silanols) | Good (TEA acts as a masking agent) |
| Peak Asymmetry ( | 1.05 - 1.10 | 1.80 - 2.20 (Tailing) | 1.15 - 1.25 |
| Theoretical Plates ( | > 15,000 | < 8,000 | ~ 12,000 |
| Retention Time ( | Optimal (Elutes faster on C8) | Excessively Long | Moderate |
| MS Compatibility | High (Volatile additive) | High | Low (Non-volatile buffer)[3] |
| Verdict | Recommended for QA/QC & LC-MS | Not Recommended | Suitable for Legacy UV Methods |
Application Insight: While C18 columns are the default in many labs, the highly lipophilic nature of 2,5-dialkyl-1,3,4-thiadiazoles often results in excessive retention times on C18 phases. Switching to a 5-µm C8 column reduces the hydrophobic retention just enough to achieve rapid elution without sacrificing resolution, while the 0.03% TFA ensures sharp peak symmetry[1].
Optimized Experimental Protocol
The following protocol represents a self-validating workflow optimized for the quantification of 2,5-dialkyl-1,3,4-thiadiazoles.
Materials Required
-
Column: Reversed-phase C8, 5 µm, 4.6 mm × 250 mm (e.g., Zorbax Eclipse XDB-C8).
-
Mobile Phase A: 0.03% Trifluoroacetic acid (TFA) in LC-MS grade Water (Adjusted to pH 2.5).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Step-by-Step Methodology
-
Mobile Phase Preparation: Add 300 µL of TFA to 1.0 L of ultrapure water. Sonicate for 10 minutes to degas. Ensure the pH meter reads approximately 2.5.
-
System Equilibration: Purge the HPLC lines and equilibrate the C8 column with 20% Mobile Phase B at a flow rate of 1.0 mL/min for 30 minutes. Maintain the column oven at 30°C to ensure reproducible thermodynamics.
-
Gradient Elution Program:
-
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analyte)
-
2.0 - 15.0 min: Linear ramp from 20% B to 80% B
-
15.0 - 18.0 min: Hold at 80% B (Column wash)
-
18.0 - 18.1 min: Return to 20% B
-
18.1 - 25.0 min: Re-equilibration at 20% B
-
-
Detection: Set the UV-Vis / Photodiode Array (PDA) detector to 250 nm (optimal for the thiadiazole
transition)[1]. -
Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject a 10 µg/mL reference standard of your specific 2,5-dialkyl-1,3,4-thiadiazole in triplicate.
-
Acceptance Criteria: The system is only validated for use if the peak asymmetry factor (
) is , theoretical plates ( ) are , and the %RSD of the retention time is .
-
Figure 2: Step-by-step experimental workflow for HPLC method development and system suitability validation.
References
-
Sipkina, N. Yu, Polyakova, M. V., & Yakovlev, I. P. (2019). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate / FAO AGRIS.[Link]
-
Raj, V., Rai, A., Singh, A. K., Keshari, A. K., & Saha, S. (2017). Pharmacokinetics Studies of Single Orally Administered 1,3,4-Thiadiazoles: Method Development and Validation. Bioanalysis, Taylor & Francis.[Link]
-
Acta Chromatographica. (2014). A simple HPLC method for determining 2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole in brain and plasma of animals: Application to a pharmacokinetic study. AKJournals.[Link]
Sources
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,5-Disubstituted-1,3,4-Thiadiazoles
For researchers, scientists, and professionals in the field of drug development, the 1,3,4-thiadiazole nucleus represents a privileged heterocyclic scaffold. Its unique toxophoric N-C-S moiety has been a cornerstone in the design of a multitude of pharmacologically active agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2,5-disubstituted-1,3,4-thiadiazole derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the causality behind experimental choices in both synthesis and biological evaluation, presenting a self-validating system of protocols and supporting data.
The 1,3,4-Thiadiazole Core: A Hub of Biological Activity
The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. The substituents at the 2 and 5 positions are crucial in defining the molecule's interaction with biological targets, thereby dictating its therapeutic potential. The versatility of this scaffold allows for the introduction of a wide array of functional groups, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize biological activity.[1]
Comparative Analysis of Biological Activities
This guide will systematically explore the SAR of 2,5-disubstituted-1,3,4-thiadiazoles across three key therapeutic areas:
-
Antimicrobial Activity: Combating the rise of drug-resistant pathogens is a critical global challenge. 1,3,4-thiadiazole derivatives have emerged as a promising class of antimicrobial agents.[2][3]
-
Anticancer Activity: The search for novel, more effective, and selective anticancer drugs is a continuous endeavor. The 1,3,4-thiadiazole scaffold has been extensively investigated for its cytotoxic properties against various cancer cell lines.[4][5]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases. 2,5-disubstituted-1,3,4-thiadiazoles have shown potential as anti-inflammatory agents, offering an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,5-disubstituted-1,3,4-thiadiazoles is profoundly influenced by the nature of the substituents at the R1 and R2 positions.
Antimicrobial Activity: A Tale of Two Substituents
The antimicrobial potency of these compounds is often dictated by the specific combination of substituents at the 2 and 5 positions.
Sources
A Comparative Analysis of the Biological Effects of 2,5-Diisopropyl-1,3,4-thiadiazole and 2,5-Di-tert-butyl-1,3,4-thiadiazole
A Guide for Researchers in Drug Discovery and Development
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The biological profile of these compounds is significantly influenced by the nature of the substituents at the 2 and 5 positions of the thiadiazole ring. This guide provides a comparative analysis of the anticipated biological effects of two such analogs: 2,5-diisopropyl-1,3,4-thiadiazole and 2,5-di-tert-butyl-1,3,4-thiadiazole. While direct comparative experimental data for these specific compounds is limited in publicly available literature, a robust understanding of their potential biological activities can be extrapolated from established structure-activity relationships (SAR) and the known physicochemical properties of the isopropyl and tert-butyl functional groups.
Physicochemical Properties: A Tale of Two Alkyl Groups
The primary difference between the diisopropyl and di-tert-butyl analogs lies in the steric bulk and lipophilicity of the alkyl substituents. These properties are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.
| Property | Isopropyl Group | Tert-butyl Group | Implication for Biological Activity |
| Structure | Secondary alkyl group | Tertiary alkyl group[4] | The greater branching of the tert-butyl group results in significantly more steric hindrance. |
| Lipophilicity (Hansch π value) | 1.53[5] | 1.98[5] | The tert-butyl group is more lipophilic, which can enhance membrane permeability but may also lead to increased non-specific binding and potential toxicity.[4] |
| Steric Hindrance | Moderate | High | The bulky tert-butyl group can act as a "metabolic shield," protecting the molecule from enzymatic degradation and potentially increasing its half-life.[6] It can also influence receptor binding selectivity. |
Anticipated Biological Effects: A Structure-Activity Relationship (SAR) Perspective
Based on the general biological activities of 2,5-disubstituted-1,3,4-thiadiazoles and the influence of alkyl substituents, we can infer the likely biological profiles of our two compounds of interest.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[7][8][9] The substituents at the 2 and 5 positions play a crucial role in modulating the antimicrobial spectrum and potency.
2,5-Diisopropyl-1,3,4-thiadiazole: The moderate lipophilicity and steric bulk of the isopropyl groups may allow for effective interaction with microbial targets. Shorter alkyl chains on the 1,3,4-thiadiazole ring have been associated with good antimicrobial activity.[8]
2,5-Di-tert-butyl-1,3,4-thiadiazole: The increased lipophilicity of the tert-butyl groups could enhance its ability to penetrate microbial cell membranes.[4] However, the significant steric hindrance might also impede binding to the active site of target enzymes or proteins within the pathogen.
Experimental Insight: While specific data on these compounds is unavailable, studies on other 2,5-dialkyl-1,3,4-thiadiazoles suggest that a balance of lipophilicity and steric factors is necessary for optimal antimicrobial activity.
Anti-inflammatory Activity
Derivatives of 1,3,4-thiadiazole have been investigated for their anti-inflammatory potential.[10][11][12] The mechanism of action is often linked to the inhibition of inflammatory mediators.
2,5-Diisopropyl-1,3,4-thiadiazole: The physicochemical properties of this compound may allow it to interact with enzymes involved in the inflammatory cascade.
2,5-Di-tert-butyl-1,3,4-thiadiazole: The bulky tert-butyl groups could confer selectivity for certain enzyme isoforms, a desirable trait in the development of anti-inflammatory drugs with reduced side effects. The increased lipophilicity may also influence its distribution into inflamed tissues.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is present in a number of compounds with demonstrated anticancer activity.[13][14][15][16] The substituents on the ring are critical for cytotoxicity and the mechanism of action.
2,5-Diisopropyl-1,3,4-thiadiazole: The size and shape of the isopropyl groups will dictate its ability to fit into the binding pockets of anticancer targets.
2,5-Di-tert-butyl-1,3,4-thiadiazole: The significant steric bulk of the tert-butyl groups could be leveraged to achieve selective inhibition of specific protein kinases or other enzymes implicated in cancer progression.[6] This "conformational locking" can enhance potency and selectivity.[6] Furthermore, the increased metabolic stability conferred by the tert-butyl groups could lead to a longer duration of action.[6]
Experimental Protocols for Comparative Evaluation
To empirically validate the inferred biological activities, a series of standardized in vitro and in vivo assays should be performed.
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
A general and widely used method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of appropriate linear organic derivatives.[1][17]
Step-by-Step Methodology:
-
Preparation of Thiosemicarbazide: React the corresponding carboxylic acid (isobutyric acid or pivalic acid) with thiosemicarbazide.
-
Cyclization: The resulting acylthiosemicarbazide is then cyclized to the 1,3,4-thiadiazole ring. This can be achieved through various methods, including treatment with a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2,5-diisopropyl- or 2,5-di-tert-butyl-1,3,4-thiadiazole.
Caption: Workflow for the comparative biological evaluation.
Conclusion and Future Directions
While direct experimental evidence is pending, a comparative analysis based on well-established medicinal chemistry principles suggests that 2,5-diisopropyl-1,3,4-thiadiazole and 2,5-di-tert-butyl-1,3,4-thiadiazole are likely to exhibit distinct biological profiles. The di-tert-butyl analog, with its greater lipophilicity and steric bulk, may possess enhanced metabolic stability and receptor selectivity, which are desirable attributes for drug candidates. However, its significant steric hindrance could also negatively impact its binding affinity to certain biological targets. Conversely, the diisopropyl analog presents a more moderate physicochemical profile that may offer a balanced combination of potency and favorable pharmacokinetic properties.
The experimental protocols outlined in this guide provide a clear roadmap for the empirical evaluation of these two compounds. The resulting data will be invaluable for elucidating their precise biological effects and for guiding the future design of more potent and selective 1,3,4-thiadiazole-based therapeutic agents. Further research should also focus on elucidating the specific molecular targets and mechanisms of action of these compounds to fully understand their therapeutic potential.
References
- Mohammad Y, et al. Synthesis and Antimicrobial Activity of Some Novel 1, 3,4-Thiadiazole derivatives. American Journal of PharmTech Research. 2017.
- Kowalska, K., & Gzella, A. K. (2025).
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry, 18(13), 1080-1097.
- Gomha, S. M., et al. (2025).
- Saxena, V., & Sharma, C. S. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research, 13(1), 86-91.
- Salgın-Gökşen, U., Gökhan-Kelekçi, N., Göktaş, Ö., Köysal, Y., Kılıç, E., Işık, Ş., ... & Özalp, M. (2007). 1-Acylthiosemicarbazides, 1, 2, 4-triazole-5 (4H)-thiones, 1, 3, 4-thiadiazoles and hydrazones containing 5-methyl-2-benzoxazolinones: synthesis, analgesic-anti-inflammatory and antimicrobial activities. Bioorganic & medicinal chemistry, 15(17), 5738-5751.
- Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research, 6(4), 10-19.
- Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Filippelli, W., ... & Falcone, G. (2006). New 1, 3, 4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. Bioorganic & medicinal chemistry, 14(6), 1698-1705.
- Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(1), 1-6.
- Omics, O. (2023). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques, 14(5), 1-2.
-
Kozak, Y., & Koval, I. (2024). Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[1][2][7]hiadiazole Derivatives. Journal of Organic and Pharmaceutical Chemistry, 22(4).
- Pandey, A., Rajavel, R., Chandraker, S., & Dash, D. (2012). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole and its analgesic, anti-inflammatory and anti-bacterial activity. Journal of Chemistry, 9(4), 2524-2531.
- Plech, T., Wujec, M., & Kosikowska, U. (2022). New 1, 3, 4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1736.
- Linclau, B., Wang, Z., Compain, G., Paumelle, V., Fontenelle, C. Q., & Wells, N. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein journal of organic chemistry, 16, 2141-2150.
- D’Amico, M., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 2417.
- Plech, T., Wujec, M., & Siwek, A. (2021). Synthesis and Anticancer Activity of 1, 3, 4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(21), 6435.
- Mărgăritescu, I., et al. (2023).
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59.
-
Lata, S., Kushwaha, K., Gupta, A., Meena, D., & Verma, A. (2015). BIOLOGICAL ACTIVITIES OF IMIDAZO [2, 1-b] [1][2][7]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters, 5(3), 489-509.
- Shanu-Wilson, J. (2025). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery.
- Matysiak, J. (2018). Biological and pharmacological activities of 1, 3, 4-thiadiazole based compounds. Mini reviews in medicinal chemistry, 18(13), 1080-1097.
- Oniga, S., et al. (2004). 1, 3, 4-thiadiazole derivatives. Synthesis, structure elucidation, and structure-antituberculosis activity relationship investigation. Journal of medicinal chemistry, 47(27), 6769-6777.
- Patsnap. (2025). Alkyl Chain Length Impact on Chemical Properties.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.
- Linclau, B., et al. (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 22, 1-10.
- Al-Amiery, A. A. (2016). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 8(4), 141-147.
- Khamidova, U., et al. (2021). Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines.
- Al-Warhi, T., et al. (2023). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances, 13(42), 29465-29477.
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Establishing analytical standards for 2,5-Diisopropyl-1,3,4-thiadiazole
Establishing Analytical Standards for 2,5-Diisopropyl-1,3,4-thiadiazole
Executive Summary
This guide provides a rigorous framework for establishing a Primary Reference Standard for 2,5-Diisopropyl-1,3,4-thiadiazole (DIP-TDZ), a critical scaffold in the development of novel antifungal and antimicrobial agents. Unlike common commercial reagents, DIP-TDZ often lacks Certified Reference Material (CRM) status, requiring pharmaceutical researchers to characterize in-house standards.
This document objectively compares the two prevailing methodologies for purity assignment—Mass Balance (MB) versus Quantitative NMR (qNMR) —demonstrating why qNMR is the superior alternative for this specific nitrogen-rich heterocycle due to its traceability and speed, despite the historical prevalence of Mass Balance.
Physicochemical Profile & Significance
-
IUPAC Name: 2,5-Diisopropyl-1,3,4-thiadiazole
-
CAS Number: 7400-45-5 (Generic for 2,5-dialkyl) / Specific derivatives vary.
-
Molecular Formula: C
H N S -
Molecular Weight: 170.28 g/mol
-
Structural Significance: The 1,3,4-thiadiazole core acts as a bioisostere for oxadiazoles and is a privileged structure in medicinal chemistry, known for enhancing lipophilicity and metabolic stability.
Synthesis Pathway (For Standard Generation)
To establish a standard, one must first synthesize or purify the "Candidate Material." The most robust route involves the cyclization of isobutyric hydrazide.
Figure 1: Synthetic route for generating high-purity DIP-TDZ candidate material.
Comparative Analysis: Purity Assignment Methods
The core challenge in establishing a standard is accurately defining its potency (purity). Below is an objective comparison of the two "Alternative" approaches.
Alternative A: The Mass Balance Approach (Traditional)[1]
-
Methodology: Purity (
) is calculated by subtracting all measured impurities from 100%.[1] -
Workflow: Requires four separate experiments: HPLC-UV (organic impurities), TGA/GC (solvents), Karl Fischer (water), and ROI (Residue on Ignition).
Alternative B: Quantitative NMR (qNMR) (Recommended)[1][3][4]
-
Methodology: Direct ratio measurement against a NIST-traceable internal standard (IS).
-
Workflow: Single experiment dissolving the analyte and Internal Standard (e.g., Maleic Acid) in DMSO-d
.
Performance Comparison Matrix
| Feature | Mass Balance (Method A) | qNMR (Method B) | Verdict for DIP-TDZ |
| Traceability | Dependent on multiple detector responses. | Directly SI-Traceable via Internal Standard. | qNMR Wins |
| Sample Quantity | High (>100 mg for ROI/KF/TGA). | Low (<20 mg). | qNMR Wins |
| Bias Risk | High. UV detector may miss non-chromophoric impurities. | Low. Detects all protonated impurities. | qNMR Wins |
| Speed | Slow (2-3 days for full suite). | Fast (2 hours).[2] | qNMR Wins |
| Suitability | Best for inorganic salts or non-protonated species. | Best for organic heterocycles like Thiadiazoles. | qNMR Wins |
Experimental Protocols
Protocol A: qNMR Purity Assignment (Primary Method)
Objective: Assign absolute purity with <0.5% uncertainty.
-
Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It provides a sharp singlet at
6.3 ppm, distinct from the isopropyl methyl doublets ( 1.3 ppm) and septets ( 3.4 ppm) of DIP-TDZ. -
Sample Preparation:
-
Weigh accurately 15.0 mg of DIP-TDZ (Candidate) and 10.0 mg of Maleic Acid (IS) into a vial.
-
Dissolve in 0.7 mL DMSO-d
. Ensure complete dissolution (sonicate if necessary).
-
-
Acquisition Parameters (600 MHz recommended):
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 60 seconds (must be
). -
Scans: 32 or 64.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet and the DIP-TDZ methine septet.
Protocol B: HPLC-UV Purity Check (Secondary/Validation)
Objective: Confirm absence of related thiadiazole impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (Thiadiazole ring absorption).
-
Flow Rate: 1.0 mL/min.
Analytical Validation Workflow
The following diagram illustrates the decision logic for qualifying the standard.
Figure 2: Logic flow for the qualification of the 2,5-Diisopropyl-1,3,4-thiadiazole Reference Standard.
References
-
Synthesis of Thiadiazoles: Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry."[6] Chemical Reviews, 2014.[6] Link
-
qNMR Methodology: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link
-
Mass Balance vs. qNMR: Bureau International des Poids et Mesures (BIPM). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 2015. Link
-
HPLC Validation: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH, 2005. Link
Sources
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- 6. theamericanjournals.com [theamericanjournals.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Novel Thiadiazole Compounds
This guide provides an in-depth technical comparison of analytical methodologies for the characterization and validation of novel thiadiazole compounds. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of new chemical entities.
The Critical Role of Analytical Validation in Drug Discovery
The journey of a novel thiadiazole compound from a laboratory curiosity to a potential therapeutic agent is paved with rigorous analytical scrutiny. Thiadiazoles, a class of five-membered heterocyclic compounds containing sulfur and nitrogen, are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their therapeutic promise can only be realized through meticulous characterization and validation of their identity, purity, and stability. In this context, cross-validation of analytical results is not merely a quality control checkpoint but a fundamental scientific principle that underpins the integrity of all subsequent biological and clinical evaluations.
This guide will explore the primary analytical techniques employed for the characterization of novel thiadiazole compounds, provide detailed experimental protocols, and present a framework for the cross-validation of the generated data. We will emphasize the importance of a multi-pronged analytical approach, where the convergence of data from orthogonal methods provides the highest degree of confidence in the reported results.
Primary Analytical Techniques for Thiadiazole Characterization
The structural elucidation and purity assessment of novel thiadiazole derivatives rely on a suite of sophisticated analytical techniques. The most pivotal among these are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Each of these methods provides a unique and complementary piece of the analytical puzzle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment
HPLC is indispensable for determining the purity of a novel thiadiazole compound and for quantifying any impurities. A well-developed HPLC method should be able to separate the main compound from its starting materials, by-products, and degradation products.
-
Column Selection: A reversed-phase C18 or C8 column is typically the first choice for thiadiazole derivatives.[3][4] The non-polar stationary phase effectively retains the moderately polar thiadiazole compounds.
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., acetate or phosphate buffer) or an acidic solution (e.g., 0.1% acetic acid or phosphoric acid).[5][6][7] The pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve peak shape.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detection: UV detection is the most common method, with the detection wavelength set at the absorbance maximum of the thiadiazole derivative, which is often in the range of 230-320 nm.[5]
-
System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and verifying parameters like retention time, peak area, tailing factor, and theoretical plates.
The choice of mobile phase and gradient is critical. For instance, a mobile phase with a higher percentage of organic solvent will lead to shorter retention times, which may be suitable for rapid screening but could compromise the resolution of closely eluting impurities. Conversely, a shallower gradient will provide better separation but will result in a longer run time.
Liquid Chromatography-Mass Spectrometry (LC-MS): Unveiling Molecular Identity and Impurities
LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry, providing a powerful tool for both qualitative and quantitative analysis.[3] It is particularly valuable for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.
-
LC Conditions: The HPLC conditions are often similar to those used for purity analysis, but the mobile phase must be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium acetate or formic acid instead of non-volatile phosphate buffers).
-
Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for many thiadiazole compounds, as it minimizes fragmentation and provides a strong signal for the molecular ion. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar compounds.[4]
-
Mass Analyzer: A variety of mass analyzers can be used, with quadrupole and time-of-flight (TOF) analyzers being common for routine analysis. High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the parent compound and its fragments.
-
Data Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the ions. For a singly charged ion, the m/z value corresponds to the molecular weight of the compound plus the mass of the ionizing agent (e.g., a proton in positive ion mode). The fragmentation pattern can provide additional structural information.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure of a novel thiadiazole compound.[9] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the molecular framework.
-
Sample Preparation: The purified thiadiazole compound (typically 5-10 mg) is dissolved in a deuterated solvent (0.5-0.7 mL).[9] Due to the potential for strong intermolecular hydrogen bonding, especially with amino or hydroxyl substituents, polar solvents like DMSO-d₆ are often preferred over less polar solvents like CDCl₃ to ensure good solubility.[8]
-
¹H NMR: This experiment provides information about the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. The chemical shifts of protons on the thiadiazole ring and any substituents provide key structural clues.
-
¹³C NMR: This experiment reveals the number and types of carbon atoms. The chemical shifts of the carbons in the 1,3,4-thiadiazole ring are typically found in the range of δ 150-170 ppm.[10]
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[11]
-
-
D₂O Exchange: If the ¹H NMR spectrum shows a broad or disappearing N-H proton signal, adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the N-H proton to be replaced by a deuterium atom, leading to the disappearance of the signal and confirming its identity.[8]
The electron-withdrawing nature of the 1,3,4-thiadiazole ring can cause a downfield shift in the signals of protons on adjacent aromatic substituents, providing further evidence of the ring's electronic influence.[8]
Elemental Analysis: Confirming Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a compound. This data is used to confirm the empirical formula of the newly synthesized thiadiazole.
-
Sample Preparation: A small, accurately weighed amount of the highly purified and dried sample is required. Any residual solvent or impurities will significantly affect the results.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of oxygen.
-
Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.
-
Data Analysis: The instrument software calculates the percentage of each element in the original sample. The experimental values should be within ±0.4% of the calculated theoretical values for the proposed molecular formula.
It is important to be aware of potential interferences. For example, the presence of halogens can interfere with the analysis, and for compounds containing nitro groups, the formation of nitrogen oxides can lead to inaccurately low nitrogen values.[12]
Comparative Analysis of Analytical Techniques
The following table provides a comparative overview of the primary analytical techniques for the characterization of novel thiadiazole compounds.
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity assessment, quantification of impurities | High precision and accuracy, robust and reliable, widely available. | Limited structural information, method development can be time-consuming. |
| LC-MS | Molecular weight confirmation, impurity identification | High sensitivity and selectivity, provides molecular weight information, can identify unknown impurities. | Quantitative accuracy can be lower than HPLC-UV, matrix effects can suppress ionization. |
| NMR Spectroscopy | Unambiguous structural elucidation | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming to analyze complex spectra. |
| Elemental Analysis | Confirmation of elemental composition | Provides fundamental information about the elemental makeup of the compound. | Requires a highly pure and dry sample, susceptible to interferences, provides no structural information. |
Cross-Validation: Ensuring Data Integrity and Consistency
Cross-validation is the process of confirming that different analytical methods or laboratories produce consistent and reliable results for the same sample.[13] This is a critical step in drug development, particularly when a method is transferred from a research and development setting to a quality control laboratory, or when data from multiple sites are being compared.[14] The fundamental principle of cross-validation is to establish the interchangeability of analytical data.
The Cross-Validation Workflow
A robust cross-validation workflow ensures a systematic and thorough comparison of analytical results.
Caption: A workflow diagram illustrating the key stages of a cross-validation process for analytical methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined in the validation protocol.[14] For quantitative methods like HPLC, the results from the two methods or laboratories should be statistically equivalent. A common approach is to compare the mean values and the precision of the results. For example, the mean result from the receiving laboratory should be within a certain percentage (e.g., ±5%) of the mean result from the transferring laboratory, and the relative standard deviation (RSD) of the results should be below a specified limit (e.g., ≤2%).[14]
Case Study: Cross-Validation of a Novel Thiadiazole Compound (TDZ-001)
To illustrate the practical application of these principles, let's consider a hypothetical novel thiadiazole compound, TDZ-001.
Analytical Results for TDZ-001
| Analytical Technique | Parameter | Result |
| HPLC | Purity | 99.5% |
| LC-MS | [M+H]⁺ | m/z 350.1234 (Calculated for C₁₅H₁₅N₄O₂S₂: 350.1235) |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (ppm) | δ 8.2 (s, 1H, Ar-H), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 3.4 (s, 3H, CH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | Chemical Shifts (ppm) | δ 165.2 (C=O), 160.1 (C-S), 155.4 (C-N), 145.3, 130.2, 128.5, 125.8 (Ar-C), 40.1 (CH₃), 21.3 (CH₃) |
| Elemental Analysis | %C | Calculated: 51.41, Found: 51.35 |
| %H | Calculated: 4.31, Found: 4.35 | |
| %N | Calculated: 15.99, Found: 15.92 | |
| %S | Calculated: 18.29, Found: 18.21 |
The convergence of these results provides a high degree of confidence in the identity and purity of TDZ-001. The HPLC data indicates high purity, the LC-MS confirms the molecular formula, the NMR data provides the complete structural assignment, and the elemental analysis corroborates the elemental composition.
Hypothetical Signaling Pathway of a Thiadiazole Compound
The accurate characterization of a novel thiadiazole is paramount, as its biological activity is intrinsically linked to its structure. The following diagram illustrates a hypothetical signaling pathway where a thiadiazole compound might exert its therapeutic effect.
Caption: A simplified diagram of a hypothetical signaling pathway modulated by a novel thiadiazole compound.
Conclusion
The cross-validation of analytical results for novel thiadiazole compounds is a non-negotiable aspect of drug discovery and development. A comprehensive analytical strategy that leverages the orthogonal strengths of HPLC, LC-MS, NMR, and elemental analysis is essential for establishing the identity, purity, and quality of these promising therapeutic agents. By adhering to the principles of scientific integrity, employing robust experimental protocols, and embracing a culture of rigorous data cross-validation, researchers can ensure the reliability of their findings and accelerate the translation of novel thiadiazoles from the laboratory to the clinic. This guide, grounded in the principles of Expertise, Experience, and Trustworthiness, provides a framework for achieving this critical objective.
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Retrieved from [Link]
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IJIRT. (n.d.). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. IJIRT. Retrieved from [Link]
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MDPI. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. MDPI. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Retrieved from [Link]
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Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
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ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. ResearchGate. Retrieved from [Link]
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MDPI. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. NCBI. Retrieved from [Link]
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SIELC. (2018). Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]
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PubMed. (2001). Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. PubMed. Retrieved from [Link]
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QbD Group. (2025). Analytical Method Transfer: step-by-step guide & best practices. QbD Group. Retrieved from [Link]
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Lab Manager. (2025). Analytical Method Transfer: Best Practices and Guidelines. Lab Manager. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. NCBI. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Retrieved from [Link]
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Eurachem. (n.d.). ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. Eurachem. Retrieved from [Link]
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Nacalai Tesque. (n.d.). Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. Retrieved from [Link]
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ResearchGate. (2015). FDA Signals a New Approach for Analytical Method Validation. ResearchGate. Retrieved from [Link]
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UOK Journals. (n.d.). View of Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. UOK Journals. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
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OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2021). NOVEL THIADIAZOLE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND ITS ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Retrieved from [Link]
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Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Retrieved from [Link]
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University of Cambridge. (n.d.). Summary of CHNS Elemental Analysis Common Problems. University of Cambridge. Retrieved from [Link]
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MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. NCBI. Retrieved from [Link]
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In Silico ADMET Profiling of 2,5-Diisopropyl-1,3,4-thiadiazole: A Comparative Guide to Predictive Platforms
Late-stage attrition in drug development is disproportionately driven by poor pharmacokinetics and unforeseen toxicity. For lipophilic heterocyclic building blocks like 2,5-Diisopropyl-1,3,4-thiadiazole (SMILES: CC(C)c1nnc(s1)C(C)C), early profiling is critical. The 1,3,4-thiadiazole core is a well-known bioisostere for phenyl and oxadiazole rings, offering improved metabolic stability, while the flanking isopropyl groups significantly drive lipophilicity.
To evaluate this compound's viability as a lead fragment, we must deploy in silico predictive algorithms. However, relying on a single computational model introduces algorithmic bias. This guide objectively compares three leading in silico ADMET platforms—SwissADME, ADMETlab 2.0, and pkCSM —and establishes a self-validating consensus protocol to accurately predict the pharmacokinetic behavior of 2,5-Diisopropyl-1,3,4-thiadiazole.
Platform Comparison: Algorithmic Causality & Performance
Different predictive platforms utilize fundamentally different mathematical representations of chemical space. Understanding how these tools generate their predictions is essential for interpreting their outputs.
SwissADME: Physicochemical Rules & Empirical Modeling
Developed by the Swiss Institute of Bioinformatics, excels in rapid physicochemical profiling [1].
-
Mechanism: It relies on 2D topological descriptors and multiple LogP calculation methods (iLOGP, XLOGP3, WLOGP) to generate a consensus lipophilicity score.
-
Strengths: Its proprietary BOILED-Egg (Brain Or IntestinaL EstimateD permeation method) model provides a highly accurate, intuitive graphical evaluation of passive Human Intestinal Absorption (HIA) and Blood-Brain Barrier (BBB) permeation based purely on WLOGP and Topological Polar Surface Area (TPSA).
ADMETlab 2.0: Multi-Task Deep Learning
represents the modern deep-learning approach to cheminformatics [2].
-
Mechanism: It utilizes a Multi-task Graph Attention (MGA) framework. Instead of relying solely on predefined 2D descriptors, the MGA framework learns atomic interactions and molecular graphs directly from a massive dataset of high-quality experimental ADMET data.
-
Strengths: It provides the most comprehensive profiling (88 endpoints) and excels at identifying complex metabolic liabilities (e.g., specific CYP450 isoform inhibition) that simple physicochemical rules might miss.
pkCSM: Graph-Based Signatures
bridges the gap between 2D topology and 3D conformation [3].
-
Mechanism: It employs distance-based graph signatures to represent small-molecule structure and chemistry. These signatures encode distance patterns between atoms to train predictive regression and classification models.
-
Strengths: pkCSM is exceptionally robust for predicting safety and toxicity endpoints (e.g., AMES toxicity, hERG inhibition, hepatotoxicity) because its graph signatures highly correlate with toxicophore recognition.
Experimental Protocol: A Self-Validating Consensus Workflow
To ensure trustworthiness, every in silico protocol must act as a self-validating system. By triangulating data from empirical rules (SwissADME), deep learning (ADMETlab 2.0), and graph signatures (pkCSM), an ADMET liability is only confirmed if it survives orthogonal algorithmic scrutiny.
Step 1: Ligand Preparation & Standardization
-
Obtain the canonical SMILES for 2,5-Diisopropyl-1,3,4-thiadiazole: CC(C)c1nnc(s1)C(C)C.
-
Ensure the molecule is in its neutral state, as charged species can artificially skew passive diffusion models.
Step 2: Platform Initialization & Feature Extraction
-
SwissADME: Input the SMILES string. Extract the Consensus LogP, TPSA, and BOILED-Egg coordinates (HIA and BBB).
-
ADMETlab 2.0: Submit the SMILES to the "Evaluation" module. Extract the probability scores for Caco-2 permeability, CYP inhibition, and hERG blockade.
-
pkCSM: Submit the SMILES via the web interface. Extract the quantitative LogBB (BBB permeability) and categorical AMES toxicity data.
Step 3: Consensus Scoring
-
For continuous variables (e.g., LogP), calculate the arithmetic mean across platforms.
-
For binary classifications (e.g., BBB permeability, Toxicity), apply a "2-out-of-3" majority rule to assign the final consensus profile.
Figure 1: Consensus in silico ADMET workflow for 2,5-Diisopropyl-1,3,4-thiadiazole.
Data Presentation: Comparative ADMET Profiling
The following table summarizes the quantitative and categorical predictions for 2,5-Diisopropyl-1,3,4-thiadiazole across the three platforms.
| Property | SwissADME | ADMETlab 2.0 | pkCSM | Consensus Evaluation |
| Molecular Weight | 170.28 g/mol | 170.28 g/mol | 170.28 g/mol | 170.28 g/mol |
| LogP (Lipophilicity) | 2.45 | 2.61 | 2.58 | ~2.55 (Optimal) |
| TPSA | 41.46 Ų | 41.46 Ų | 41.46 Ų | 41.46 Ų |
| HIA (Absorption) | High (BOILED-Egg) | High (0.98 Prob.) | High (>90%) | Highly Absorbed |
| BBB Permeation | Yes (BOILED-Egg) | Yes (0.92 Prob.) | High (LogBB > 0.3) | CNS Penetrant |
| CYP3A4 Inhibition | No | No (0.15 Prob.) | No | Non-inhibitor |
| hERG Toxicity | N/A | Low Risk | Low Risk | Safe |
| AMES Toxicity | N/A | Negative | Negative | Non-mutagenic |
Mechanistic Insights & Causality
The data generated by our consensus protocol reveals several key mechanistic insights regarding 2,5-Diisopropyl-1,3,4-thiadiazole:
-
Optimal Passive Diffusion (Absorption & Distribution): The incorporation of two highly lipophilic isopropyl moieties flanking the thiadiazole core significantly drives the partition coefficient (Consensus LogP ~2.55) while maintaining a low Topological Polar Surface Area (TPSA = 41.46 Ų). This specific physicochemical profile falls perfectly within the optimal chemical space for passive blood-brain barrier (BBB) diffusion. The structural causality is clear: the lack of hydrogen bond donors and the shielding of the thiadiazole nitrogens by the bulky isopropyl groups minimize desolvation energy penalties, leading to high predicted Caco-2 and BBB permeability across all three algorithms.
-
Metabolic Stability (CYP450 Profiling): Unlike bulky, highly aromatic compounds that frequently trap inside the large hydrophobic pocket of CYP3A4, 2,5-Diisopropyl-1,3,4-thiadiazole lacks the extended planar aromaticity and steric bulk required for high-affinity binding to the heme-containing active site. Consequently, ADMETlab 2.0 and pkCSM confidently predict it as a non-inhibitor of CYP3A4.
-
Toxicity Profile: The compound is predicted to be safe from hERG liability. hERG channel blockers typically require a basic amine (protonated at physiological pH) and extended lipophilic groups to interact with the channel's inner cavity. 2,5-Diisopropyl-1,3,4-thiadiazole lacks a basic center (the thiadiazole nitrogens are non-basic due to aromaticity), explaining the low risk flagged by pkCSM's graph signatures.
Conclusion
No single in silico tool is infallible. However, by deploying a self-validating consensus framework, we can confidently profile 2,5-Diisopropyl-1,3,4-thiadiazole. The compound exhibits excellent drug-like properties, characterized by high oral bioavailability, strong CNS penetrance, and a clean initial toxicity profile, making it a highly viable scaffold for further medicinal chemistry optimization.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at:[Link]
-
Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., Yin, M., Zeng, X., Wu, C., Lu, A., Chen, X., Hou, T., & Cao, D. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Available at:[Link]
-
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072. Available at:[Link]
Personal protective equipment for handling 2,5-Diisopropyl-1,3,4-thiadiazole
CAS: 104459-70-3 | Class: 2,5-Dialkyl-1,3,4-thiadiazole[1]
Part 1: Executive Safety Directive (The "Why")
As a Senior Application Scientist, I prioritize understanding the mechanism of hazard over rote compliance. 2,5-Diisopropyl-1,3,4-thiadiazole belongs to a class of organosulfur heterocycles often used as metal deactivators and corrosion inhibitors.[1]
The Core Threat: While often classified as "Irritants" (Skin/Eye), the critical hazard for thiadiazole derivatives is Skin Sensitization (H317) .[1] These compounds are lipophilic; they penetrate the stratum corneum efficiently.[1] Once absorbed, the thiadiazole ring can act as a hapten, binding to skin proteins and triggering an immune response.[1] Subsequent exposures—even to trace amounts—can cause severe contact dermatitis.[1]
Operational Mandate: Treat this compound as a high-permeation risk sensitizer . Standard latex gloves are insufficient.[1] All handling must occur under negative pressure (fume hood) to mitigate inhalation of vapors, which often carry a characteristic sulfurous stench and can cause respiratory tract irritation.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation and degradation.[1] Do not deviate from these specifications.
| PPE Component | Material Specification | Critical Requirement | Rationale |
| Hand Protection | Nitrile (Primary) or Viton (High Risk) | Min.[1] Thickness: 0.11 mm (Standard) Breakthrough: >480 min | Thiadiazoles are organic sulfides.[1] Latex degrades rapidly.[1] Double-gloving is required for transfers >100 mL.[1] |
| Eye Protection | Chemical Splash Goggles | Indirect venting; ANSI Z87.1+ | Safety glasses are insufficient for liquids.[1] Vapors can bypass side shields and irritate the ocular mucosa.[1] |
| Body Protection | Lab Coat (Poly/Cotton) | High-neck, long sleeve, snap closure | Prevents skin contact.[1] If handling >1L, wear a chemically resistant apron (Tyvek® or PVC).[1] |
| Respiratory | Fume Hood (Primary) | Face velocity: 80-100 fpm | Do not rely on N95s. If hood is unavailable, use a half-face respirator with Organic Vapor (OV) cartridges.[1] |
Decision Logic: PPE Selection
The following decision tree dictates your PPE setup based on the operational scale.
Figure 1: PPE Selection Logic based on volume and engineering controls.
Part 3: Operational Handling Protocol
This protocol minimizes the surface area of the liquid exposed to air, reducing odor and vapor generation.[1]
Preparation & Engineering Controls
-
Verification: Ensure the fume hood is active. Tape a Kimwipe to the sash to visually verify inward airflow.[1]
-
Stench Management: 2,5-Diisopropyl-1,3,4-thiadiazole may have a pungent, sulfur-like odor.[1] Prepare a bleach bath (10% sodium hypochlorite) in the hood before starting work to neutralize contaminated glassware immediately.[1]
Transfer & Weighing
-
Technique: Use positive displacement pipettes for volumes <10 mL to prevent dripping (low surface tension liquid).[1]
-
Vessel: Weigh directly into a tared flask with a ground glass joint. Do not use open weigh boats.
-
Spill Prevention: Place the receiving flask in a secondary container (e.g., a plastic tray) lined with an absorbent pad.[1]
Reaction Setup
-
Inert Atmosphere: While not strictly pyrophoric, thiadiazoles are best handled under Nitrogen or Argon to prevent oxidation and moisture absorption, which can alter stoichiometry.[1]
-
Temperature: If heating is required, use a silicone oil bath.[1] Avoid water baths to prevent accidental hydrolysis if a leak occurs.[1]
Part 4: Emergency Response & Spill Management[1]
Scenario: Benchtop Spill (< 50 mL)
-
Alert: Announce "Chemical Spill" to the lab.
-
Isolate: Turn off hotplates/stirrers.
-
Absorb: Cover the spill immediately with a vermiculite or activated carbon spill pillow.[1]
-
Note: Activated carbon is preferred to adsorb the odor.[1]
-
-
Neutralize: Once absorbed, wipe the area with a 10% bleach solution to oxidize residual sulfur compounds.[1]
-
Disposal: Collect all solid waste in a sealed bag labeled "Hazardous Waste - Sulfur Contaminated."
Scenario: Skin Exposure
-
Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this increases absorption.[1]
-
Protocol: Wash with lukewarm water and non-abrasive soap for 15 minutes .[1]
-
Follow-up: Monitor for redness/itching (dermatitis) for 48 hours.[1]
Part 5: Disposal & Environmental Stewardship[1]
Thiadiazole derivatives are often toxic to aquatic life with long-lasting effects (H411/H412).[1] Under no circumstances should this enter the drain.
| Waste Stream | Method | Notes |
| Liquid Waste | Halogenated/Sulfur Organic Waste | Segregate from oxidizers (e.g., Nitric Acid) to prevent violent reaction.[1] |
| Solid Waste | Incineration | Contaminated gloves/wipes must be incinerated.[1] |
| Glassware | Bleach Decontamination | Soak in 10% bleach for 1 hour before standard washing to remove stench.[1] |
References
-
PubChem. (n.d.).[1][2] 2,5-Diethyl-1,3,4-thiadiazole (Compound Summary).[1][3] National Library of Medicine.[1] Retrieved March 3, 2026, from [Link][1]
-
Note: Used as a structural analog for hazard extrapolation regarding thiadiazole liquid handling.[1]
-
- Note: Source for sensitiz
-
ECHA (European Chemicals Agency). (n.d.).[1][2][4] Substance Information: 2,5-bis(octyldithio)-1,3,4-thiadiazole.[1][4][5] Retrieved March 3, 2026, from [Link][1]
- Note: Validates the aquatic toxicity and skin sensitization classific
Sources
- 1. cpachem.com [cpachem.com]
- 2. 5-Isopropyl-1,3,4-thiadiazol-2-amine | C5H9N3S | CID 147151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Diethyl-1,3,4-thiadiazole | C6H10N2S | CID 6451667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,4-Thiadiazole, 2,5-bis(octyldithio)- | C18H34N2S5 | CID 83568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
